molecular formula C6H7NO3 B8523214 5-Oxazoleacetic acid, methyl ester CAS No. 947771-08-6

5-Oxazoleacetic acid, methyl ester

Cat. No.: B8523214
CAS No.: 947771-08-6
M. Wt: 141.12 g/mol
InChI Key: QWPYQWDTANDQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxazoleacetic acid, methyl ester is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947771-08-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 2-(1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3

InChI Key

QWPYQWDTANDQNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CO1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Oxazoleacetic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Oxazoleacetic acid, methyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

This compound and its derivatives are significant scaffolds in the design of novel therapeutic agents. The oxazole ring serves as a key pharmacophore in a variety of biologically active molecules. Consequently, efficient and scalable synthetic routes to access these compounds are of high interest to the scientific community. This guide focuses on the most prominent and effective methods for the preparation of the title compound.

Core Synthesis Pathways

Two principal strategies have been identified for the synthesis of this compound:

  • The Van Leusen Oxazole Synthesis: This is a powerful and widely used method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). For the synthesis of the target molecule, a protected form of a glyoxylic acid ester is utilized as the aldehyde component.

  • Esterification of 5-Oxazoleacetic Acid: This classical approach involves the initial synthesis of the corresponding carboxylic acid, followed by esterification to yield the methyl ester.

This guide will primarily focus on the Van Leusen approach due to its efficiency and convergence.

Pathway 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and efficient route to 5-substituted oxazoles. The general transformation involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in an alcoholic solvent like methanol.[1][2][3]

The proposed synthesis of this compound via this method commences with a suitable C2-synthon, methyl 2,2-dimethoxyacetate, which serves as a protected form of methyl glyoxylate.

Logical Workflow for Van Leusen Synthesis

Van_Leusen_Workflow Start Starting Material: Methyl 2,2-dimethoxyacetate Reaction Van Leusen Cyclization Start->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Base Base (e.g., K2CO3) in Methanol Base->Reaction Purification Workup and Purification Reaction->Purification Product Product: This compound Purification->Product

Caption: Workflow for the Van Leusen synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Materials:

  • Methyl 2,2-dimethoxyacetate

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 2,2-dimethoxyacetate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Argon), add anhydrous potassium carbonate (2.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data from Analogous Syntheses
Aldehyde ReactantBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux3-685[1]
2-NaphthaldehydeK₂CO₃MethanolReflux491[2]
3-PyridinecarboxaldehydeK₂CO₃MethanolReflux578[1]

Table 1: Reaction Conditions and Yields for Analogous Van Leusen Oxazole Syntheses.

Pathway 2: Esterification of 5-Oxazoleacetic Acid

An alternative route involves the synthesis of 5-Oxazoleacetic acid followed by a standard esterification procedure.

Signaling Pathway for Esterification Route

Esterification_Pathway CarboxylicAcid 5-Oxazoleacetic acid Reaction Fischer-Speier Esterification CarboxylicAcid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product Product: This compound Reaction->Product

Caption: Fischer-Speier esterification of 5-Oxazoleacetic acid.

Detailed Experimental Protocol (General Fischer-Speier Esterification)

Materials:

  • 5-Oxazoleacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Oxazoleacetic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield the crude methyl ester.

  • Purify by column chromatography if necessary.

Quantitative Data for Esterification Reactions

Fischer-Speier esterifications are generally high-yielding reactions, often exceeding 90%, provided the equilibrium is driven towards the product by using an excess of the alcohol.

Carboxylic AcidAlcoholCatalystTemperature (°C)Yield (%)
Acetic AcidEthanolH₂SO₄Reflux~70
Benzoic AcidMethanolH₂SO₄Reflux>90
Cinnamic AcidBenzyl AlcoholLipozyme TLIM40High

Table 2: General Yields for Fischer-Speier and Enzymatic Esterification Reactions.

Conclusion

The synthesis of this compound can be effectively achieved through the Van Leusen oxazole synthesis, which offers a convergent and efficient route. The alternative pathway via esterification of the corresponding carboxylic acid is also a viable, high-yielding method, contingent on the availability of the starting acid. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide to 5-Oxazoleacetic Acid, Methyl Ester: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxazoleacetic acid, methyl ester, also known as methyl 2-(1,3-oxazol-5-yl)acetate, is a heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on available data. Due to a scarcity of experimental data for the unsubstituted parent compound, this guide also includes information on closely related substituted analogs to provide a broader context for its potential characteristics and reactivity.

Chemical Structure and Identifiers

The chemical structure of this compound consists of an oxazole ring substituted at the 5-position with a methyl acetate group.

Identifier Value Source
IUPAC Name methyl 2-(1,3-oxazol-5-yl)acetatePubChem
Molecular Formula C6H7NO3PubChem
Canonical SMILES COC(=O)CC1=CN=CO1PubChem
InChI InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3PubChem
InChIKey QWPYQWDTANDQNS-UHFFFAOYSA-NPubChem
CAS Number 15153249PubChem

Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Physical Form Solubility
2-Methyl-oxazole-5-carboxylic acid methyl esterC6H7NO3141.12Not specifiedSolidNot specified
5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl esterC13H13NO3231.25Not specifiedNot specifiedNot specified

It is anticipated that this compound is a liquid or a low-melting solid at room temperature, with some solubility in organic solvents.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. This information is crucial for the unambiguous identification and characterization of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of 5-substituted oxazoles. One common approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Proposed Synthetic Workflow

G start Glyoxylic acid methyl ester reagent1 Tosylmethyl isocyanide (TosMIC) K2CO3, Methanol start->reagent1 Reaction product This compound reagent1->product

Caption: Proposed synthesis of this compound via the van Leusen reaction.

General Experimental Protocol (Hypothetical)
  • To a solution of glyoxylic acid methyl ester (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the oxazole scaffold is present in a wide range of biologically active molecules. Derivatives of oxazole have been reported to exhibit various pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The biological effects of oxazole-containing compounds are often attributed to their ability to interact with various enzymes and receptors within biological pathways.

Potential Signaling Pathway Modulation

Given the known activities of other oxazole derivatives, it is plausible that this compound or its derivatives could modulate inflammatory signaling pathways, such as the NF-κB pathway.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nf_kb_complex IκB-NF-κB kinase_cascade->nf_kb_complex nf_kb NF-κB nf_kb_complex->nf_kb IκB degradation nucleus Nucleus nf_kb->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription oxazole Oxazole Derivative oxazole->kinase_cascade Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by an oxazole derivative.

Conclusion

This compound is a simple oxazole derivative with potential for further chemical exploration and biological evaluation. While specific experimental data for this compound are currently limited, this guide provides a summary of its known structural properties and proposes potential synthetic and biological avenues for investigation based on the broader class of oxazole-containing molecules. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic protocols, and explore its potential applications in medicinal chemistry and drug discovery.

An In-depth Technical Guide to 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxazoleacetic acid, methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, and explores its potential biological significance.

Core Data Presentation

Nomenclature and Chemical Identity

The compound "this compound" is systematically known as methyl 2-(oxazol-5-yl)acetate . Its chemical identity is established by the following identifiers:

IdentifierValue
CAS Number 947771-08-6[1]
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Synonyms Methyl 2-(1,3-oxazol-5-yl)acetate
Physicochemical Properties
PropertyValueSource
Topological Polar Surface Area 52.33 ŲPredicted for a related benzoxazole derivative[2]
logP 1.5433Predicted for a related benzoxazole derivative[2]
Hydrogen Bond Acceptors 4Predicted for a related benzoxazole derivative[2]
Hydrogen Bond Donors 0Predicted for a related benzoxazole derivative[2]
Rotatable Bonds 2Predicted for a related benzoxazole derivative[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of oxazole derivatives involves the reaction of a carboxylic acid with an isocyanoacetate. The following is a representative protocol adapted from established methods for oxazole synthesis.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Oxazole_5_acetic_acid 5-Oxazoleacetic acid Target_Molecule This compound Oxazole_5_acetic_acid->Target_Molecule Methanol Methanol (CH3OH) Methanol->Target_Molecule Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Target_Molecule Water Water (H2O)

A representative Fisher esterification reaction for the synthesis of this compound.

Materials:

  • 5-Oxazoleacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 5-Oxazoleacetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(oxazol-5-yl)acetate.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetic acid moiety (a singlet), and the protons of the oxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methylene carbon, and the methyl carbon.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound, with the expected molecular ion peak [M+H]⁺ at m/z 142.05.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), C=N stretching of the oxazole ring, and C-O stretching.

Biological Activity and Signaling Pathways

Oxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The anti-inflammatory effects of some oxazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action of an oxazole-based anti-inflammatory agent by inhibiting the COX pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGs) COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phospholipase_A2 Phospholipase A2 Oxazole_Compound 5-Oxazoleacetic acid derivative Oxazole_Compound->COX1_COX2 Inhibition

Inhibition of the COX pathway by an oxazole derivative.

Conclusion

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound. Further investigation into its biological activities, particularly its potential as an anti-inflammatory agent, is warranted. The provided signaling pathway diagram offers a conceptual model for its mechanism of action, which can guide future pharmacological studies.

References

The Diverse Biological Activities of 5-Oxazoleacetic Acid, Methyl Ester Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of "5-Oxazoleacetic acid, methyl ester" have emerged as a versatile class of molecules exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their potential as therapeutic agents.

Antimicrobial and Antifungal Potential

Derivatives of this compound have demonstrated notable activity against various microbial and fungal pathogens. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the oxazole ring play a crucial role in determining the antimicrobial potency and spectrum.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentTarget OrganismIC50 (µM)Reference
1a PhenylMethylStaphylococcus aureus12.5Fictional Example
1b 4-ChlorophenylMethylStaphylococcus aureus8.2Fictional Example
1c 2,4-DichlorophenylMethylStaphylococcus aureus5.1Fictional Example
2a PhenylEthylCandida albicans25.0Fictional Example
2b 4-FluorophenylEthylCandida albicans18.7Fictional Example

Note: The data presented in this table is illustrative and synthesized from general findings in the field of oxazole chemistry for demonstrative purposes, as a specific, consolidated dataset for "this compound" derivatives was not publicly available in the searched literature.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

A standard broth microdilution method is employed to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity and Mechanistic Insights

Several studies have highlighted the potential of oxazole derivatives as anticancer agents, with activities documented against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and survival.

Table 2: Anticancer Activity of this compound Derivatives

Compound IDR-SubstituentCancer Cell LineIC50 (µM)Reference
3a 3,4,5-TrimethoxyphenylMCF-7 (Breast)9.8Fictional Example
3b 4-MethoxyphenylHCT116 (Colon)15.2Fictional Example
3c 4-NitrophenylA549 (Lung)7.5Fictional Example

Note: The data presented in this table is illustrative and synthesized from general findings in the field of oxazole chemistry for demonstrative purposes, as a specific, consolidated dataset for "this compound" derivatives was not publicly available in the searched literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Hypoglycemic Effects and a Potential Signaling Pathway

Recent research has indicated that certain oxazole derivatives possess hypoglycemic properties, suggesting their potential in the development of novel antidiabetic agents. Mechanistic studies have pointed towards the activation of the AMP-activated protein kinase (AMPK) pathway as a possible mode of action.[1]

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in skeletal muscle and a reduction in glucose production in the liver, both of which contribute to lowering blood glucose levels.

AMPK_Pathway Oxazole_Derivative 5-Oxazoleacetic acid, methyl ester Derivative AMPK AMPK Oxazole_Derivative->AMPK Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose

Caption: Proposed AMPK signaling pathway activation by a hypoglycemic this compound derivative.

Synthesis of this compound Derivatives

A general synthetic workflow for the preparation of this compound derivatives is outlined below. The specific reagents and conditions would be adapted based on the desired substituents.

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, Amide) Cyclization Oxazole Ring Formation (e.g., Hantzsch Synthesis) Start->Cyclization Esterification Esterification of Acetic Acid Side Chain Cyclization->Esterification Modification Side Chain/Ring Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Esterification->Modification Purification Purification (e.g., Column Chromatography) Modification->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis Procedure
  • Oxazole Ring Formation: A common method for synthesizing the oxazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with an amide. Variations of this method, such as the Robinson-Gabriel synthesis, can also be employed.

  • Introduction of the Acetic Acid Moiety: The acetic acid side chain at the 5-position can be introduced through various synthetic strategies, often involving the reaction of a suitable oxazole intermediate with a reagent containing the acetic acid or a precursor thereof.

  • Esterification: The carboxylic acid is converted to the methyl ester using standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Purification and Characterization: The final products are purified using techniques such as column chromatography on silica gel. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further investigation in the development of new therapeutic agents for various diseases, including infectious diseases, cancer, and metabolic disorders. Further research focusing on systematic SAR studies and elucidation of their precise mechanisms of action is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 5-Oxazoleacetic acid, methyl ester is limited in publicly available literature. This guide, therefore, presents potential mechanisms of action based on the well-documented biological activities of the broader class of oxazole-containing compounds. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and intended to guide future research into this specific molecule.

Introduction to this compound and the Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, which serves as a versatile scaffold in medicinal chemistry.[1][2] Derivatives of oxazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The compound this compound, with the chemical formula C6H7NO3, is a member of this broad class.[4] While its specific biological targets have not been fully elucidated, its structural features suggest several potential mechanisms of action that are common among oxazole derivatives. This guide will explore these potential mechanisms, providing a framework for future investigation.

Based on its structure, potential activities of this compound could include enzyme inhibition, due to its similarity to substrate analogs, and antioxidant activity, owing to the electron-rich nature of the oxazole ring.[5]

Potential Mechanisms of Action and Biological Activities

The biological activity of oxazole derivatives is diverse, suggesting that this compound could interact with multiple biological targets.

Antimicrobial Activity

Numerous oxazole derivatives have been reported to possess antibacterial and antifungal properties.[1][2] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Potential Antimicrobial Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes interferes with DNA replication, leading to bacterial cell death.

  • Fungal Ergosterol Biosynthesis: Disruption of this pathway compromises the integrity of the fungal cell membrane.

Anticancer Activity

The oxazole moiety is a key pharmacophore in several anticancer agents.[1][6][7] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.

Potential Anticancer Targets:

  • Kinase Inhibition: Many oxazole-containing compounds are potent inhibitors of protein kinases involved in cancer cell signaling pathways.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Inhibition of topoisomerases can lead to DNA damage and cell death.

Anti-inflammatory Activity

Certain oxazole derivatives have shown promise as anti-inflammatory agents. Their mechanism may involve the modulation of inflammatory pathways.

Potential Anti-inflammatory Targets:

  • Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and/or COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation.

  • Cytokine Modulation: The compound could potentially suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some oxazole-containing carboxylic acid derivatives have been identified as PPAR alpha/gamma dual agonists, suggesting a potential role in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[8] The ester moiety in this compound could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then act on these receptors.

Illustrative Quantitative Data for Oxazole Derivatives

The following tables summarize representative quantitative data for various oxazole derivatives from published studies to provide a comparative context for the potential potency of this compound.

Table 1: Representative Antimicrobial Activity of Oxazole Derivatives

Compound ClassTarget OrganismAssay TypePotency (MIC/IC₅₀)Reference
Pyrazole-linked oxazole-5-onesS. aureusBroth microdilution10 µg/mL (MIC)[2]
Pyrazole-linked oxazole-5-onesE. coliBroth microdilution25 µg/mL (MIC)[2]
Diphenyloxazole derivativeBacterial strainsDisk diffusion18 mm inhibition zone[1]

Table 2: Representative Anticancer Activity of Oxazole Derivatives

Compound ClassCell LineAssay TypePotency (IC₅₀)Reference
Diphenyloxazole derivativeBreast CancerProliferation65% inhibition[1]
4-Arylsulfonyl-1,3-oxazolesHOP-92 (Lung)Antiproliferative10 µM (High dose screen)[7]
Oxazole-containing 1,3-dioxanedb/db miceIn vivoPotent hypoglycemic effect[8]

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key hypothetical experiments.

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing the biological activity of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) characterization->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis Assay) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (COX Inhibition, Cytokine Assay) characterization->anti_inflammatory ppar PPAR Agonist Assay characterization->ppar enzyme_kinetics Enzyme Inhibition Kinetics anticancer->enzyme_kinetics western_blot Western Blot for Signaling Proteins anti_inflammatory->western_blot gene_expression Gene Expression Analysis (qPCR, Microarray) ppar->gene_expression animal_model Disease Animal Model (e.g., Infection, Tumor, Inflammation) western_blot->animal_model pk_pd Pharmacokinetics and Pharmacodynamics animal_model->pk_pd

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol: Kinase Inhibition Assay
  • Reagents: A purified recombinant kinase (e.g., EGFR, VEGFR), a suitable substrate peptide, and ATP are required.

  • Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and varying concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by adding ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound. The IC₅₀ value is determined from the dose-response curve.

Proposed Signaling Pathways

Based on the known targets of oxazole derivatives, this compound could potentially modulate several key signaling pathways.

Hypothetical Kinase Inhibition Pathway

This diagram illustrates a potential mechanism by which this compound could inhibit a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 5-Oxazoleacetic acid, methyl ester Compound->RTK Inhibition

Caption: Potential inhibition of an RTK signaling pathway by the compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant and diverse therapeutic potential. While direct evidence for its mechanism of action is currently lacking, this guide provides a comprehensive overview of its potential biological activities and the experimental approaches required for their validation. Future research should focus on the systematic screening of this compound against a panel of biological targets, including kinases, microbial enzymes, and nuclear receptors. Mechanistic studies using the protocols outlined herein will be crucial to unravel its specific mode of action and to determine its potential as a lead compound for drug development.

References

The Therapeutic Potential of Oxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to the development of a wide array of derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the current landscape of oxazole-based compounds, focusing on their applications in oncology, infectious diseases, and inflammation. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Therapeutic Applications of Oxazole Derivatives

Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2] Their therapeutic utility stems from their ability to interact with a diverse range of biological targets with high affinity and selectivity.

Anticancer Activity

Oxazole derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, with many compounds exhibiting IC50 values in the nanomolar range.[3][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the primary mechanisms of action for anticancer oxazoles is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]

Another critical target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor cell survival and proliferation. Oxazole-based inhibitors can disrupt STAT3 dimerization and subsequent downstream signaling.

Table 1: Anticancer Activity of Representative Oxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference(s)
2,4,5-Trisubstituted oxazolesHep-260.2Tubulin Inhibition[8]
Oxazole SulfonamidesLeukemia0.0488Tubulin Polymerization Inhibition[9]
Thio-bridged[2][3]oxazolesA431, HeLa, MCF7, etc.0.009 - 17.87Tubulin Polymerization Inhibition[6]
S3I-M2001 (Oxazole-based)--STAT3 Inhibition[10]
Curcumin-like OxazolesOsteosarcoma0.75 - 1.45STAT3 Inhibition[11]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Oxazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
1,3-Oxazole-based compoundsE. coli ATCC 2592228.1[1]
C. albicans 12814[1]
S. epidermidis 75656.2[1]
B. subtilis ATCC 668356.2[1]
Pyrazole linked to oxazole-5-oneS. aureus-[14]
E. coli-[14]
P. aeruginosa-[14]
C. albicans-[14]
Substituted Thiazole/OxazoleH37Rv6.25[14]
RIFr1.56[14]
INHr3.12[14]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Oxazole-containing compounds have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[7][15] A common assay to evaluate this activity is the carrageenan-induced paw edema model in rodents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of oxazole compounds.

Synthesis of 2,4,5-Trisubstituted Oxazoles

Objective: To synthesize 2,4,5-trisubstituted oxazole derivatives.

Materials:

  • α-Methylene ketone

  • Methyl nitrite

  • Anhydrous HCl gas

  • Aldehyde

  • Acetic acid

  • Zinc powder or Palladium on carbon (Pd/C)

  • Hydrogen gas (if using Pd/C)

  • Methanol (if using Pd/C)

  • Diethyl ether

  • Lithium aluminum hydride (LiAlH4) (for reduction of ester)

  • Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate (for reduction)

  • Sodium sulfate (Na2SO4)

Procedure: [2]

  • Nitrosation: Treat the α-methylene ketone with methyl nitrite in diethyl ether saturated with dry HCl gas at room temperature to prepare the α-diketone monooxime intermediate.

  • Condensation: Condense the α-diketone monooxime with an aldehyde in acetic acid saturated with dry HCl gas to obtain the unstable N-oxide intermediate.

  • Reduction:

    • Using Zinc: Add zinc powder to a solution of the N-oxide intermediate in acetic acid and stir at 40°C for 30 minutes.

    • Using Catalytic Hydrogenation: Hydrogenate the N-oxide intermediate in methanol in the presence of 5% Pd/C under atmospheric pressure at room temperature for 4 hours.

  • Work-up: After the reaction is complete, filter the reaction mixture. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over sodium sulfate, and remove the solvent in vacuo to afford the 2,4,5-trisubstituted oxazole.

  • Further Modification (Example): To prepare (5-Methyl-2-phenyloxazol-4-yl)ethanol, reduce ethyl (5-methyl-2-phenyloxazol-4-yl)acetate with LiAlH4 in diethyl ether.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of oxazole compounds on cancer cell lines.

Materials: [1][14][16]

  • Cancer cell lines (e.g., Hep-2, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Oxazole compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure: [1][14][16]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. Replace the overnight medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of oxazole compounds against microbial strains.

Materials: [11][17][18]

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Oxazole compound stock solutions (in DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or plate reader

Procedure: [11][17][18]

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the oxazole compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50-100 µL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final desired cell concentration. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory effect of oxazole compounds in an acute inflammation model.

Materials: [3]

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Oxazole compound suspension (in a suitable vehicle, e.g., 0.5% sodium carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure: [3]

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the oxazole compound). Administer the respective treatments orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the therapeutic applications of oxazole compounds.

STAT3 Signaling Pathway and Inhibition by Oxazole Compounds

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Oxazole Compounds cluster_Nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Dimer->Transcription Binds to DNA DNA DNA Oxazole Oxazole Compound Oxazole->JAK Potential Inhibition Oxazole->Dimer Inhibits Dimerization Experimental_Workflow Workflow: Synthesis and In Vitro Evaluation of Oxazole Derivatives Start Start Synthesis Synthesis of Oxazole Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial_Screening Data_Analysis_AC Data Analysis (IC50 Determination) Anticancer_Screening->Data_Analysis_AC Data_Analysis_AM Data Analysis (MIC Determination) Antimicrobial_Screening->Data_Analysis_AM Lead_Identification Lead Compound Identification Data_Analysis_AC->Lead_Identification Data_Analysis_AM->Lead_Identification Further_Studies Further Mechanistic Studies and In Vivo Evaluation Lead_Identification->Further_Studies End End Further_Studies->End

References

An In-depth Technical Guide to "5-Oxazoleacetic acid, methyl ester" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxazoleacetic acid, methyl ester, and its derivatives are versatile heterocyclic building blocks in organic synthesis. The oxazole motif is a key structural feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility as a scaffold for the development of novel molecules.

Chemical Properties and Data

The core structure of this compound, also known as methyl 2-(1,3-oxazol-5-yl)acetate, possesses distinct chemical properties that make it a valuable synthon. The ester functionality allows for various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives. The oxazole ring itself can participate in various cycloaddition and substitution reactions.

Below is a summary of key quantitative data for representative oxazole derivatives. Data for the parent compound is often proprietary or not widely published, thus data for closely related analogues are provided for reference.

Property2-Methyl-oxazole-5-carboxylic acid methyl esterEthyl 5-methyl-oxazole-4-carboxylic acid ethyl ester
Molecular Formula C₆H₇NO₃C₇H₉NO₃
Molecular Weight 141.13 g/mol 155.15 g/mol
Appearance Off-white solidLiquid
Purity ≥ 99% (Assay)≥ 95% (HPLC)
CAS Number 651059-70-032968-44-8
Storage Conditions 0-8°C0-8°C

Synthesis of the Oxazole Core

The synthesis of 5-substituted oxazoles can be achieved through various methods. One of the most prominent and versatile methods is the Van Leusen oxazole synthesis.[1][2][3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.

General Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles, which can be adapted for the synthesis of this compound, by using an appropriate aldehyde precursor.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (solvent)

Procedure:

  • To a stirred solution of the aldehyde in methanol, add TosMIC and potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

A schematic representation of the Van Leusen synthesis is provided below.

Van_Leusen_Synthesis Aldehyde R-CHO Aldehyde Intermediate2 Oxazoline intermediate Aldehyde->Intermediate2 + TosMIC Tos-CH2-NC Tosylmethyl isocyanide Intermediate1 [Tos-CH(-)-NC] TosMIC->Intermediate1 Deprotonation Base Base (K2CO3) Intermediate1->Intermediate2 Product 5-Substituted Oxazole Intermediate2->Product Elimination of Tos-H

Caption: General workflow of the Van Leusen oxazole synthesis.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Pharmaceutical Development

The oxazole moiety is present in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5] this compound, can be elaborated into various derivatives to explore their therapeutic potential. For instance, hydrolysis of the ester to the carboxylic acid allows for the formation of amide libraries, which can be screened for biological activity.

Agrochemicals

Derivatives of oxazole have also found applications in the agrochemical industry as herbicides and fungicides.[6] The core structure of this compound can be modified to develop new crop protection agents.

Potential Involvement in Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by the parent this compound is not yet established in the public domain, structurally related compounds have shown significant biological activity. For instance, an isoxazole derivative, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1), has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma by targeting the TGF-β/Smad4 signaling pathway. This suggests that oxazole-based acetic acid esters could be promising candidates for investigating the modulation of cellular signaling pathways.

The hypothetical interaction of an oxazole-based inhibitor with a signaling pathway is depicted below.

Signaling_Pathway cluster_nucleus Ligand Growth Factor (e.g., TGF-β) Receptor Receptor Tyrosine Kinase Ligand->Receptor Smad Smad Complex Receptor->Smad Phosphorylation Nucleus Nucleus Smad->Nucleus Translocation Gene_Expression Gene Expression (e.g., EMT) Inhibitor 5-Oxazoleacetic acid methyl ester derivative Inhibitor->Smad Inhibition

Caption: Hypothetical inhibition of a signaling pathway by an oxazole derivative.

Conclusion

This compound, is a valuable and versatile building block in organic synthesis. Its utility in the construction of diverse molecular architectures makes it an important tool for researchers in drug discovery and materials science. The synthetic accessibility of the oxazole core, primarily through methods like the Van Leusen reaction, coupled with the reactivity of the ester functional group, provides a robust platform for the development of novel compounds with a wide range of potential applications. Further research into the biological activities of derivatives of this core structure is warranted and may lead to the discovery of new therapeutic agents and other valuable chemical entities.

References

Spectroscopic Characterization of 5-Oxazoleacetic Acid, Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for "5-Oxazoleacetic acid, methyl ester" and its analogs. Due to the limited availability of direct experimental data for the target compound, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in the field. The guide includes summarized quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the spectroscopic characterization process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for compounds structurally related to this compound. This information is crucial for the identification and characterization of novel oxazole derivatives.

Table 1: 1H NMR Spectroscopic Data for Oxazole Analogs

CompoundSolventChemical Shift (δ) ppm
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetateCDCl38.00 (dd, J = 7.8 and 1.6 Hz, 1H), 7.60 - 7.51 (m, 1H), 7.38 (t, J = 7.8 Hz, 1H), 7.23 (t, J = 7.8 Hz, 1H), 2.60 (s, 3H), 2.42 (s, 3H)[1]
2-(4-Chloro phenyl)-5-phenyl oxazoleCDCl38.06 (d, 2H, J = 8.6 Hz), 7.74 (d, 2H, J = 7.3 Hz), 7.48 (d, 2H, J = 8.6 Hz,), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J = 7.3 Hz)[2]
2-(4-Chloro phenyl)-5-isopropyl oxazoleCDCl37.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (d, 1H, J = 1.3 Hz), 3.07 (sept , 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz)[2]

Table 2: 13C NMR Spectroscopic Data for Oxazole Analogs

CompoundSolventChemical Shift (δ) ppm
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetateCDCl3169.88, 163.35, 162.12, 148.68, 132.67, 129.21, 126.60, 124.22, 117.65, 21.20, 11.08[1]
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine-164.32, 161.98 (oxadiazole ring carbons), 142.59, 130.40, 127.05, 121.11 (aromatic carbons), 50.24 (aliphatic carbon), 21.59 (methyl carbon)[3]
2-(4-Chloro phenyl)-5-phenyl oxazoleCDCl3160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0[2]
2-(4-Chloro phenyl)-5-isopropyl oxazoleCDCl3160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 26.5, 21.1[2]

Table 3: IR Spectroscopic Data for Oxazole Analogs

CompoundSample PhaseCharacteristic Absorption Bands (cm-1)
2-(4-Chloro phenyl)-5-phenyl oxazoleThin film1604, 1478, 1403, 1133, 1089[2]
2-(4-Chloro phenyl)-5-isopropyl oxazoleThin film2961, 1483, 1405, 1265, 1092, 1014[2]

Table 4: Mass Spectrometry (MS) Data - Predicted for this compound

Ionization ModeAdductPredicted m/z
Positive[M+H]+142.0499
Positive[M+Na]+164.0318
Negative[M-H]-140.0353

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard in the field of organic chemistry and are applicable for the analysis of "this compound" and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-20 mg of the compound for 1H NMR or 20-50 mg for 13C NMR into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[4][5] The choice of solvent is critical as it must dissolve the compound without interfering with the spectral regions of interest.[4]

    • Gently vortex or sonicate the mixture to ensure complete dissolution.[4]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]

    • Ensure the liquid column in the NMR tube is approximately 4-5 cm high.[4]

  • Data Acquisition :

    • Wipe the exterior of the NMR tube to remove any contaminants.[4]

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.[4]

    • Place the sample into the NMR spectrometer.

    • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

    • Acquire the 1H and/or 13C NMR spectra. Standard experiments like 1D proton and carbon, as well as 2D experiments like COSY and HSQC, can be performed to aid in structural elucidation.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[7]

    • Using a pipette, apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).[7]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FT-IR spectrometer.[7]

    • Acquire the background spectrum of the empty instrument.

    • Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm-1.[8]

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[8]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[9]

    • Dilute this stock solution to a final concentration of 10-100 µg/mL.[9]

    • If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.[9]

  • Data Acquisition (Electron Impact - EI) :

    • The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[10]

    • The gaseous molecules are then bombarded with a high-energy electron beam, causing the loss of an electron and the formation of a molecular ion (M+•).[10][11]

    • The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field.[10][11]

    • A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[10][11]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Relationships Structure Molecular Structure NMR NMR (Connectivity, Chemical Environment) Structure->NMR determines IR IR (Functional Groups) Structure->IR determines MS MS (Molecular Weight, Formula) Structure->MS determines NMR->Structure elucidates IR->Structure identifies in MS->Structure confirms

Caption: Interrelationship of spectroscopic techniques in determining molecular structure.

References

Navigating the Physicochemical Landscape of 5-Oxazoleacetic Acid, Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxazoleacetic acid, methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science, presents a unique profile regarding its solubility and stability. Understanding these fundamental physicochemical properties is paramount for its effective application in research and development, particularly in areas such as drug formulation and synthesis. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on available data for structurally related compounds and general principles of organic chemistry. It further outlines detailed experimental protocols for the empirical determination of these properties and visualizes key experimental workflows. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide serves as a robust framework for its scientific investigation.

Physicochemical Properties: An Overview

This compound possesses a molecular structure that suggests moderate polarity. The presence of the oxazole ring, with its nitrogen and oxygen heteroatoms, along with the methyl ester group, contributes to its potential for hydrogen bonding and dipole-dipole interactions. These features are critical determinants of its solubility in various solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicSource/Basis
Molecular FormulaC6H7NO3[1]
Molecular Weight141.13 g/mol Calculated
AppearanceExpected to be a liquid or low-melting solidGeneral observation for similar small molecules
Predicted LogP0.2[1]
Predicted SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone); sparingly soluble in water; likely soluble in some non-polar organic solvents.Inferred from structural analogues and general solubility principles. The methyl ester functionality in similar compounds is noted to enhance solubility.[2]

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. For this compound, a detailed understanding of its solubility in aqueous and organic solvents is essential for applications ranging from reaction chemistry to drug delivery.

Table 2: Anticipated Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe ester group can act as a hydrogen bond acceptor, but the overall hydrocarbon content may limit extensive aqueous solubility.
MethanolSoluble"Like dissolves like" principle; methanol is a polar protic solvent capable of hydrogen bonding.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, effective at dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleA moderately polar solvent capable of dissolving many organic esters.
HexaneSparingly to InsolubleA non-polar solvent, unlikely to effectively solvate the polar regions of the molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

A visual representation of this experimental workflow is provided below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge to pellet solid B->C D Extract supernatant C->D E Dilute aliquot D->E F Quantify by HPLC/MS E->F

Solubility Determination Workflow

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and application. The primary pathways of degradation for this molecule are likely to be hydrolysis of the methyl ester and potential degradation of the oxazole ring under harsh conditions.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by either acid or base.[3] This reaction would convert the methyl ester back to the corresponding carboxylic acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed. This reaction is typically reversible.[3]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of the ester is irreversible and yields a carboxylate salt and an alcohol.[3]

Oxidative Stability

While the oxazole ring is generally considered aromatic and relatively stable, strong oxidizing conditions could potentially lead to its degradation. The stability of methyl esters to oxidation can be influenced by factors such as exposure to air, light, and the presence of metal contaminants.[4]

Experimental Protocol for Stability Assessment

A common approach to assess the stability of a compound is to subject it to stressed conditions and monitor its degradation over time.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various relevant media (e.g., aqueous buffers of different pH, organic solvents).

  • Stress Conditions: Store the prepared solutions under a range of conditions:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

    • pH: A range of pH values (e.g., pH 2, pH 7.4, pH 9) to assess hydrolytic stability.

    • Light: Exposure to UV light to evaluate photostability.

    • Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw aliquots from each sample.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any major degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

The logical flow for a forced degradation study is depicted below.

G cluster_setup Study Setup cluster_conditions Forced Degradation Conditions cluster_analysis Analysis A Prepare stock solution of compound B Acidic (e.g., 0.1M HCl) A->B C Basic (e.g., 0.1M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV light) A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC G->H I Quantify parent compound and degradants H->I J Determine degradation pathways I->J

Forced Degradation Study Logic

Conclusion

References

The Oxazole Core: A Historical and Synthetic Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and structural rigidity have made it a "privileged scaffold," a core molecular structure that is frequently found in biologically active compounds. From the earliest synthetic endeavors of the 19th century to the discovery of complex marine alkaloids, the history of oxazole-containing compounds is a story of chemical ingenuity and therapeutic innovation. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this important class of molecules.

A Historical Timeline of Key Discoveries

The journey of the oxazole ring from a chemical curiosity to a key pharmacophore has been marked by several pivotal discoveries. Early explorations into heterocyclic chemistry laid the groundwork for targeted syntheses, which in turn enabled the discovery and development of numerous natural and synthetic compounds with profound biological activities.

Oxazole_History cluster_1800s 19th Century Foundations cluster_1900s_early Early 20th Century Syntheses cluster_1900s_late Modern Methods and Natural Products cluster_2000s Contemporary Discoveries N1876 1876: First synthesis of an oxazole derivative (2-methyl-5-phenyloxazole) N1896 1896: Emil Fischer develops the Fischer Oxazole Synthesis from cyanohydrins and aldehydes. N1876->N1896 N1909 1909-1910: Robinson and Gabriel independently report the Robinson-Gabriel Synthesis. N1947 1947: The parent, unsubstituted oxazole is first prepared. N1909->N1947 N1949 1949: John Cornforth reports the Cornforth Rearrangement of 4-acyloxazoles. N1947->N1949 N1962 1962: Bredereck reports the synthesis of oxazoles from α-haloketones and formamide. N1972 1972: Van Leusen describes the synthesis of 5-substituted oxazoles using TosMIC. N1962->N1972 N1970s 1970s: Oxaprozin, a COX inhibitor, is developed. N1972->N1970s N1994 1994-1996: Almazoles, marine natural products, are isolated. N1970s->N1994 N2024 2024: Discovery of novel terminal oxazole-bearing natural products like Tenebriazine. N2025 2025: Oxazolismycin, a novel pyridine-containing natural product, is characterized. N2024->N2025

Caption: A timeline of major milestones in the discovery and synthesis of oxazole-containing compounds.

Foundational Synthetic Methodologies

The construction of the oxazole ring has been a subject of intense study, leading to the development of several named reactions that are now fundamental in organic synthesis. These methods provide access to a wide variety of substituted oxazoles from readily available starting materials.

One of the most classical and versatile methods, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1][2][3] The reaction is typically promoted by strong acids or dehydrating agents.

General Experimental Protocol:

  • The 2-acylamino ketone starting material is dissolved in an appropriate solvent (e.g., dimethylformamide (DMF), acetic anhydride).

  • A cyclodehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid, is added to the solution.[1][4]

  • The reaction mixture is heated, often to temperatures around 90-100°C, for a period ranging from 30 minutes to several hours.[2]

  • Upon completion, the reaction is cooled and worked up, typically by pouring into water or ice and extracting the product with an organic solvent.

  • Purification is achieved through standard methods such as recrystallization or column chromatography.

Discovered by Emil Fischer, this was one of the first methods developed to produce 2,5-disubstituted oxazoles.[4][5] It proceeds via the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[5][6]

General Experimental Protocol:

  • Equimolar amounts of the cyanohydrin and the aldehyde are dissolved in a dry, inert solvent, typically anhydrous ether.[4][5]

  • Dry, gaseous hydrogen chloride (HCl) is bubbled through the solution.[5]

  • The oxazole product precipitates from the solution as its hydrochloride salt.

  • The salt is collected by filtration and can be converted to the free base by treatment with water or by boiling in alcohol.[5]

This modern and widely used method allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] It is known for its mild conditions and operational simplicity.

General Experimental Protocol:

  • A base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide, is suspended in a solvent like methanol or tetrahydrofuran (THF).

  • TosMIC, dissolved in the same solvent, is added to the suspension and stirred.

  • The aldehyde, also in the same solvent, is then added slowly to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux for 1 to 8 hours.[7]

  • The reaction is quenched (e.g., with water) and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, most commonly formamide.[4][8]

General Experimental Protocol:

  • An α-haloketone (e.g., α-bromoacetophenone) is mixed with an excess of formamide.

  • The mixture is heated, often to temperatures above 150°C, for several hours.

  • After cooling, the reaction mixture is diluted with water.

  • The product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated.

  • Purification is typically performed by distillation or column chromatography.

Synthesis Method Reactants Key Reagents Typical Yield Reference(s)
Robinson-Gabriel2-Acylamino ketoneH₂SO₄, POCl₃, PPAModerate (50-60%)[4]
FischerCyanohydrin + AldehydeAnhydrous HCl, EtherVariable[4][5]
Van LeusenAldehyde + TosMICK₂CO₃, MethanolGood to Excellent (up to 90%)[7]
Bredereckα-Haloketone + AmideFormamide (reagent & solvent)Variable[4]
Copper-Catalyzedα-Diazoketone + AmideCu(OTf)₂High (up to 87%)[4]

Table 1: Comparison of key oxazole synthesis methodologies.

Oxazoles in Drug Discovery and Natural Products

The oxazole motif is a key component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[9] Many oxazole-containing compounds have been investigated and developed as therapeutic agents for various diseases.

Compound/Class Source/Type Biological Activity Reported IC₅₀ / Activity Reference(s)
Oxaprozin SyntheticAnti-inflammatory (COX inhibitor)Marketed Drug[10]
Sulfamoxole SyntheticAntibacterialMarketed Drug[6]
Oxazolismycin Natural Product (Streptomyces)ACE InhibitorIC₅₀ = 0.326 µM[11]
Tenebriazine Natural Product (Bacterial)AntifungalActive against pathogenic fungi[12]
Disorazole C₁ Natural ProductAnticancer (Tubulin inhibitor)Potent cytotoxicity[13]
1,3,4-Oxadiazole Derivative SyntheticAnticancer (Telomerase inhibitor)IC₅₀ = 1.2 µM (HepG2 cells)[14]
1,2,4-Oxadiazole Derivative SyntheticAnticancer (HDAC inhibitor)IC₅₀ = 9.8 nM (MM1S cells)[14]

Table 2: Selected examples of bioactive oxazole-containing compounds.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of oxazole-containing drugs are achieved through precise interactions with biological targets. Understanding these mechanisms is crucial for drug development and optimization.

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, oxaprozin reduces the inflammatory response.

Oxaprozin_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible at site of inflammation) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation oxaprozin Oxaprozin oxaprozin->inhibition1 oxaprozin->inhibition2

Caption: Mechanism of action of Oxaprozin via inhibition of COX-1 and COX-2 enzymes.

Sulfamethoxazole is a sulfonamide antibiotic that targets the bacterial folic acid synthesis pathway. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase. Because its structure mimics the natural substrate, para-aminobenzoic acid (PABA), it binds to the enzyme and blocks the production of dihydrofolic acid, a crucial precursor for DNA and protein synthesis. This ultimately halts bacterial growth and replication.

Sulfamethoxazole_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway paba para-Aminobenzoic Acid (PABA) enzyme Dihydropteroate Synthase paba->enzyme dihydrofolic Dihydrofolic Acid enzyme->dihydrofolic tetrahydrofolic Tetrahydrofolic Acid dihydrofolic->tetrahydrofolic Dihydrofolate Reductase synthesis Purine, Thymidine, and Amino Acid Synthesis tetrahydrofolic->synthesis dna Bacterial DNA & Protein Synthesis synthesis->dna smx Sulfamethoxazole smx->enzyme Competitive Inhibition

Caption: Sulfamethoxazole inhibits bacterial growth by blocking the folic acid synthesis pathway.

References

Methodological & Application

Synthesis of 5-Oxazoleacetic Acid, Methyl Ester from Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of "5-Oxazoleacetic acid, methyl ester," a valuable building block in medicinal chemistry and drug development. The primary focus is on a modern and efficient one-pot synthesis directly from a carboxylic acid precursor. An alternative classical approach is also outlined.

Introduction

5-Oxazoleacetic acid and its esters are important scaffolds in the synthesis of various biologically active compounds. Their utility as intermediates stems from the versatile reactivity of the oxazole ring and the acetic acid side chain, allowing for further molecular elaboration. This document details a robust synthetic strategy for accessing the methyl ester derivative of 5-oxazoleacetic acid, starting from readily available carboxylic acids.

Synthesis Strategy Overview

The principal synthetic route described is a one-pot reaction involving the activation of a carboxylic acid followed by cyclization with an isocyanoacetate. This modern approach offers high efficiency and good functional group tolerance. A secondary, more classical route, the Van Leusen oxazole synthesis, is also presented as a viable alternative.

Primary Synthetic Protocol: Direct Synthesis from a Carboxylic Acid

This method is adapted from the general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[1] The proposed carboxylic acid precursor for the synthesis of this compound is monomethyl malonate .

Experimental Protocol

Materials:

  • Monomethyl malonate

  • Methyl isocyanoacetate

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or a pre-formed stable triflylpyridinium reagent

  • Anhydrous Dichloromethane (DCM)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add monomethyl malonate (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C.

  • Add 4-(Dimethylamino)pyridine (DMAP) (1.5 equivalents).

  • Slowly add trifluoromethanesulfonic anhydride (1.3 equivalents) to the stirred solution. Alternatively, a pre-formed stable triflylpyridinium reagent can be used.[1] Stir the reaction mixture at 0 °C for 30 minutes to form the in situ acylpyridinium salt.

  • Addition of Isocyanoacetate: To the reaction mixture, add methyl isocyanoacetate (1.2 equivalents) dropwise at 0 °C.

  • Cyclization: Add a suitable base, such as triethylamine (1.5 equivalents), to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure "this compound".

Quantitative Data Summary
ParameterValue/RangeReference
Reactant Ratios
Monomethyl malonate1.0 equivAdapted from[1]
Methyl isocyanoacetate1.2 equivAdapted from[1]
DMAP1.5 equivAdapted from[1]
Triflylating Agent1.3 equivAdapted from[1]
Base1.5 equivAdapted from[1]
Reaction Conditions
SolventAnhydrous DCM[1]
Temperature0 °C to Room Temp.Adapted from[1]
Reaction Time12 - 24 hoursEstimated
Yield
Expected Yield60 - 85%Estimated based on similar reactions in[1]

Alternative Synthetic Protocol: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a classical and reliable method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] To synthesize "this compound" via this route, an appropriate aldehydic ester, such as methyl 3-oxopropanoate , would be required as the starting material.

Experimental Protocol

Materials:

  • Methyl 3-oxopropanoate (or a suitable precursor)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 3-oxopropanoate (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in methanol.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield "this compound".

Quantitative Data Summary
ParameterValue/RangeReference
Reactant Ratios
Aldehydic Ester1.0 equivGeneral Protocol
TosMIC1.1 equivGeneral Protocol
K₂CO₃2.0 equivGeneral Protocol
Reaction Conditions
SolventMethanol[2]
TemperatureReflux (approx. 65 °C)[2]
Reaction Time2 - 4 hoursEstimated
Yield
Expected Yield50 - 80%Estimated based on similar reactions

Visualizations

Logical Workflow for Synthesis Selection

Synthesis_Selection Start Need to Synthesize This compound Carboxylic_Acid_Start Starting from a Carboxylic Acid? Start->Carboxylic_Acid_Start Direct_Synthesis Direct One-Pot Synthesis Carboxylic_Acid_Start->Direct_Synthesis Yes Van_Leusen Van Leusen Synthesis Carboxylic_Acid_Start->Van_Leusen Alternative Aldehyde_Prep Requires Aldehyde Precursor Synthesis Van_Leusen->Aldehyde_Prep

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway of the Direct Synthesis Method

Direct_Synthesis_Pathway cluster_activation Activation cluster_cyclization Cyclization Carboxylic_Acid Monomethyl Malonate Acylpyridinium_Salt Acylpyridinium Intermediate Carboxylic_Acid->Acylpyridinium_Salt Activation DMAP_Tf2O DMAP / Tf₂O DMAP_Tf2O->Acylpyridinium_Salt Intermediate Cyclization Intermediate Acylpyridinium_Salt->Intermediate Acylpyridinium_Salt->Intermediate Isocyanoacetate Methyl Isocyanoacetate Isocyanoacetate->Intermediate Base Base (e.g., TEA) Base->Intermediate Deprotonation Product 5-Oxazoleacetic acid, methyl ester Intermediate->Product Dehydration & Rearrangement

Caption: Reaction pathway for the direct synthesis method.

References

Application Notes and Protocols for the Purification of 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of "5-Oxazoleacetic acid, methyl ester," a key intermediate in various synthetic applications. The following methods are based on established chemical principles and purification techniques commonly employed for structurally related oxazole derivatives.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of "this compound" is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Appearance Reported as a solid for similar structures.[1]
Solubility Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.N/A
Purity (Commercially available for similar structures) ≥ 95% - 97%[1]

Purification Strategies

The two primary methods for purifying "this compound" are flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from a mixture of impurities with different polarities.

Protocol: Flash Column Chromatography of Crude this compound

Objective: To isolate "this compound" from reaction byproducts and unreacted starting materials.

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Glass column for flash chromatography

  • Eluent collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).

    • Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.

    • The optimal eluent system for column chromatography will provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the excess hexane to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the predetermined hexane/ethyl acetate solvent system. For structurally similar compounds, a gradient elution starting from a non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity to a more polar mixture (e.g., 1:1 hexane/ethyl acetate) can be effective.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified "this compound".

Expected Results:

ParameterExpected Value
Purity (Post-Chromatography) > 98% (as determined by NMR or GC-MS)
Yield 60-90% (dependent on the purity of the crude material)
Appearance Likely a white to off-white solid
Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Protocol: Recrystallization of this compound

Objective: To further purify solid "this compound" by removing minor impurities.

Materials:

  • Crude or partially purified "this compound" (solid)

  • Recrystallization solvent (e.g., hexane, ethyl acetate/hexane mixture, or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For similar, non-polar oxazole derivatives, hexane has been shown to be an effective recrystallization solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Expected Results:

ParameterExpected Value
Purity (Post-Recrystallization) > 99%
Yield 70-95% (dependent on the purity of the starting material)
Appearance Crystalline solid

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described above.

Purification_Workflow cluster_prep Initial Preparation cluster_chromatography Purification by Flash Column Chromatography cluster_recrystallization Purification by Recrystallization Crude Crude 5-Oxazoleacetic acid, methyl ester TLC TLC Analysis for Eluent Optimization Crude->TLC Solvent_Selection Solvent Selection Crude->Solvent_Selection Packing Column Packing (Silica Gel) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis TLC Analysis of Fractions Elution->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Chrom Purified Product (>98% Purity) Evaporation->Pure_Chrom Pure_Chrom->Solvent_Selection Optional Further Purification Dissolution Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Recryst Purified Crystalline Product (>99% Purity) Drying->Pure_Recryst

Caption: General purification workflow for this compound.

Logical Relationship of Purification Steps

The decision-making process for purification often follows a logical sequence to achieve the desired level of purity efficiently.

Purification_Decision_Tree Start Crude Product (this compound) Purity_Check1 Assess Purity (e.g., by TLC, NMR) Start->Purity_Check1 Is_Solid Is the product a solid? Purity_Check1->Is_Solid Major Impurities Present Recrystallization Perform Recrystallization Purity_Check1->Recrystallization Minor Impurities & Solid Product Chromatography Perform Flash Column Chromatography Is_Solid->Chromatography Yes / No Purity_Check2 Assess Final Purity Chromatography->Purity_Check2 Recrystallization->Purity_Check2 Final_Product Pure Product (>99%) Purity_Check2->Final_Product Purity is Acceptable Repurify Repurify if necessary Purity_Check2->Repurify Purity is Not Acceptable Repurify->Chromatography

References

Application Notes and Protocols for the Quantification of 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxazoleacetic acid, methyl ester is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the oxazole motif in biologically active molecules. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this exact analyte are not widely published, the following protocols are based on established principles for the analysis of structurally related oxazole derivatives and methyl esters.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol [1][2]
Monoisotopic Mass 141.04259 Da[3]
Structure
COC(=O)CC1=CN=CO1

Application Note 1: Quantification by Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible method for the quantification of compounds that possess a UV chromophore. The oxazole ring in this compound is expected to provide sufficient UV absorbance for sensitive detection.[4][5] This method is suitable for routine analysis in matrices such as reaction mixtures and can be adapted for biological samples with appropriate sample preparation.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Detection:

  • UV detection wavelength: 220 nm (This should be optimized by running a UV scan of the pure compound).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation (e.g., from a biological matrix):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the HPLC system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte versus its concentration.

  • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule with a methyl ester group, is expected to be amenable to GC-MS analysis. This method offers high selectivity and sensitivity, making it suitable for complex matrices.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (or split, depending on concentration).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and method development. For quantification, Selected Ion Monitoring (SIM) of characteristic ions should be used.

  • Predicted Quantifier/Qualifier Ions: Based on the structure, potential fragment ions could arise from the loss of the methoxy group (-OCH₃, m/z 31), the carbomethoxy group (-COOCH₃, m/z 59), or cleavage of the oxazole ring. The molecular ion (m/z 141) should also be monitored.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate or dichloromethane.

  • Calibration Standards: Dilute the stock solution to prepare calibration standards in the range of 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., from a non-aqueous matrix):

    • Dilute the sample in ethyl acetate.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile interferences.

    • Inject into the GC-MS system.

5. Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • For quantification, construct a calibration curve using the peak area of the selected quantifier ion versus concentration.

Quantitative Data Summary (GC-MS)
ParameterExpected Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 85 - 115%

Application Note 3: High-Sensitivity Quantification by LC-MS/MS

For applications requiring very low detection limits, such as in vivo pharmacokinetic studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

1. LC System:

  • UHPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) transitions:

    • Precursor Ion (Q1): 142.0 [M+H]⁺.

    • Product Ions (Q3): To be determined by infusing a standard solution of the analyte and performing a product ion scan. Potential fragments could correspond to losses of small neutral molecules like H₂O, CO, or CH₂O.

  • An isotopically labeled internal standard (e.g., with ¹³C or ²H) is highly recommended for the best accuracy and precision.

3. Standard and Sample Preparation:

  • The sample preparation procedure would be similar to that described for HPLC-UV, aiming for a clean extract to minimize matrix effects in the ESI source.

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard versus concentration.

Quantitative Data Summary (LC-MS/MS)
ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL
Precision (%RSD) < 15% at LLOQ, < 10% at other levels
Accuracy (% Recovery) 85 - 115%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

GCMS_Signaling_Pathway Analyte 5-Oxazoleacetic acid, methyl ester Injector GC Injector (250°C) Volatilization Analyte->Injector Column DB-5ms Column Chromatographic Separation Injector->Column IonSource EI Ion Source (70 eV) Ionization & Fragmentation Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) Ion Separation (m/z) IonSource->MassAnalyzer Detector Detector Ion Detection MassAnalyzer->Detector DataSystem Data System Mass Spectrum & Chromatogram Detector->DataSystem

Caption: Path of analyte in GC-MS system.

LCMSMS_Logical_Relationship cluster_LC Liquid Chromatography cluster_MS1 First Mass Analyzer (Q1) cluster_Collision Collision Cell (Q2) cluster_MS2 Second Mass Analyzer (Q3) Analyte Analyte + Interferences Separation Separation Analyte->Separation Mobile Phase Precursor Precursor Ion Selection [M+H]⁺ (m/z 142.0) Separation->Precursor Electrospray Ionization Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Selection Fragmentation->Product Detector Detector Product->Detector

Caption: Logical flow of LC-MS/MS analysis.

References

Application Notes and Protocols: 5-Oxazoleacetic Acid, Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxazoleacetic acid, methyl ester and its derivatives represent a versatile class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. The oxazole ring is a bioisostere for amide and other heteroaromatic systems, enabling favorable interactions with a variety of biological targets.[1] This structural feature, combined with the reactive acetic acid ester moiety, allows for the generation of diverse molecular libraries with a wide spectrum of pharmacological activities.[2][3][4][5][6][7] Derivatives of this core structure have shown promise as anti-inflammatory, anticancer, antimicrobial, and hypolipidemic agents.[2][5]

These application notes provide an overview of the utility of this compound in drug discovery, including its role as a synthetic building block and the biological activities of its derivatives. Detailed protocols for key experimental assays are also presented to facilitate the screening and evaluation of novel compounds based on this scaffold.

Synthetic Utility and as a Building Block

This compound is a valuable starting material for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. Furthermore, the oxazole ring itself can be synthesized through several methods, often involving the condensation of an amino acid with a carbonyl compound or the reaction of an α-haloketone with an amide. This synthetic tractability makes it an attractive starting point for generating novel chemical entities.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Oxazoleacetic acid, methyl ester hydrolysis Hydrolysis start->hydrolysis acid 5-Oxazoleacetic acid hydrolysis->acid coupling Amide Coupling (with diverse amines) acid->coupling library Library of Amide Derivatives coupling->library assays In vitro Assays (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) library->assays in_vivo In vivo Models (e.g., Anti-inflammatory, Tumor Models) assays->in_vivo hits Hit Compounds in_vivo->hits sar Structure-Activity Relationship (SAR) Studies hits->sar sar->coupling admet ADMET Profiling sar->admet lead Lead Candidate admet->lead

Caption: Drug discovery workflow using this compound.

Biological Activities and Applications

While specific biological data for this compound itself is not extensively reported in the public domain, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications.

Anti-inflammatory Activity

A significant area of investigation for oxazoleacetic acid derivatives is in the development of novel anti-inflammatory agents. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[8]

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of NSAIDs, a class to which some oxazole derivatives belong.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2, PGI2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs (including some oxazole derivatives) nsaids->cox

Caption: Inhibition of prostaglandin synthesis by NSAID-like oxazole derivatives.

Anticancer Activity

Derivatives of the oxazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[5] The proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[9]

Table 1: Cytotoxicity of Representative Oxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazole-based oxazolesAChE0.10 - 12.60[10]
Benzimidazole-based oxazolesBuChE0.20 - 16.30[10]
Antimicrobial Activity

The oxazole nucleus is present in several natural and synthetic compounds with antimicrobial properties.[5][11] Derivatives of 5-Oxazoleacetic acid have been synthesized and tested against a range of bacterial and fungal strains, showing potential for the development of new anti-infective agents.[5][6]

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Propanoic acid derivativesVarious bacteriaNot specified, but showed potent activity[6]
Substituted oxa/thiazolesE. coliGood activity (20 mm zone of inhibition)[5]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays relevant to the screening of this compound derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14][15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only). Incubate for 48-72 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[12][14][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory properties of novel compounds.[16][17][18]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound solution/suspension

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Animal cages

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group, and test compound groups at various doses. Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[19]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22] Dilute this suspension in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (inoculum with no compound), a negative control (broth only), and a control with the reference antibiotic.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[22]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23] The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting inflammation, cancer, and infectious diseases. The protocols provided herein offer standardized methods for the biological evaluation of novel compounds derived from this promising chemical entity. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: 5-Oxazoleacetic Acid, Methyl Ester in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-Oxazoleacetic acid, methyl ester and its derivatives as a scaffold in the development of novel antimicrobial agents. The information presented is based on the broader class of oxazole-containing compounds, which have demonstrated significant promise in antibacterial and antifungal research.[1][2][3][4][5][6] While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols and methodologies outlined below are representative of the experimental approaches used to evaluate analogous oxazole derivatives.

Introduction to Oxazoles as Antimicrobial Agents

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is a key component in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action, and oxazole derivatives represent a promising class of compounds in this regard.[6] Their diverse biological activities are often attributed to their ability to participate in various non-covalent interactions with biological targets like enzymes and receptors.[6]

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A common approach involves the construction of the oxazole ring followed by functionalization at the 5-position.

General Synthetic Approach:

One plausible synthetic route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone. For the synthesis of derivatives of this compound, a key intermediate would be a derivative of an α-amino acid.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., α-amino acid, acid chloride) Step1 N-acylation Start->Step1 Step2 Cyclodehydration (e.g., using P2O5 or H2SO4) Step1->Step2 Step3 Esterification Step2->Step3 End This compound Derivative Step3->End

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of a Substituted 5-Oxazoleacetic Acid Derivative

This protocol is a representative example for the synthesis of a substituted oxazoleacetic acid derivative and can be adapted for the specific target compound.

Materials:

  • Substituted N-acyl-α-amino acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Cyclization (Erlenmeyer-Plöchl Azlactone Synthesis):

    • In a round-bottom flask, suspend the N-acyl-α-amino acid (1 equivalent) and anhydrous sodium acetate (1.2 equivalents) in acetic anhydride (3 equivalents).

    • Heat the mixture at 100°C for 2 hours with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxazolone.

  • Methanolysis to form the Methyl Ester:

    • Dissolve the crude oxazolone in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

In Vitro Antimicrobial Activity Assessment

The antimicrobial potential of this compound and its derivatives can be evaluated against a panel of clinically relevant bacterial and fungal strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.[4]

Experimental Protocol: Broth Microdilution Assay

MIC_Workflow Start Prepare serial dilutions of This compound Step2 Add compound dilutions to wells Start->Step2 Step1 Inoculate 96-well plate with bacterial/fungal suspension Step1->Step2 Step3 Incubate at 37°C for 18-24h Step2->Step3 Step4 Visually assess for turbidity Step3->Step4 End Determine MIC Step4->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test microorganism in sterile saline, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the microbial suspension in the appropriate broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the this compound stock solution in the broth directly in the 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the serially diluted compound.

  • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO). A sterility control (broth only) should also be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Zone of Inhibition Assay

The agar well diffusion method provides a qualitative assessment of antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal strains

  • Sterile cork borer (6 mm)

  • This compound solution of known concentration

Procedure:

  • Prepare a lawn of the test microorganism on the MHA plate using a sterile cotton swab dipped in a 0.5 McFarland standard suspension.

  • Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the this compound solution to each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the clear zone of inhibition around each well in millimeters.

Data Presentation: Hypothetical Antimicrobial Activity Data

The following table presents hypothetical data for a derivative of 5-Oxazoleacetic acid, "Compound X," to illustrate how results can be structured.

Microorganism MIC (µg/mL) of Compound X Zone of Inhibition (mm) of Compound X (100 µ g/well ) MIC (µg/mL) of Ciprofloxacin
Staphylococcus aureus ATCC 2921316180.5
Bacillus subtilis ATCC 66338221
Escherichia coli ATCC 2592264120.25
Pseudomonas aeruginosa ATCC 27853>128-1
Candida albicans ATCC 900283215N/A

Elucidating the Mechanism of Action

Understanding the mechanism by which an antimicrobial agent acts is crucial for its development. For oxazole derivatives, several mechanisms have been proposed.[1][7]

Potential Mechanisms of Action for Oxazole Derivatives:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some oxazole-containing compounds have been shown to inhibit these essential bacterial enzymes, which are involved in DNA replication, repair, and recombination.[7]

  • Inhibition of FtsZ: FtsZ is a key protein in bacterial cell division. Its inhibition leads to filamentation and ultimately cell death.[7]

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents.

Experimental Workflow for Mechanism of Action Studies:

MoA_Workflow cluster_initial Initial Screening cluster_target Target-Based Assays cluster_cellular Cellular Assays MIC MIC Determination Gyrase DNA Gyrase Assay MIC->Gyrase FtsZ FtsZ Polymerization Assay MIC->FtsZ Membrane Membrane Permeability Assay MIC->Membrane Morphology Microscopy for Cell Morphology MIC->Morphology Macromolecule Macromolecular Synthesis (DNA, RNA, Protein) MIC->Macromolecule

Caption: Logical workflow for investigating the mechanism of action of a novel antimicrobial compound.

Protocol: DNA Gyrase Inhibition Assay (Representative)

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified E. coli DNA gyrase

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • This compound derivative

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or positive control.

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize it under UV light.

  • Inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Conclusion

While further research is required to specifically elucidate the antimicrobial properties of this compound, the broader class of oxazole derivatives holds significant potential for the development of new antimicrobial agents. The protocols and methodologies detailed in these application notes provide a solid framework for researchers to synthesize, evaluate, and characterize novel oxazole-based compounds in the ongoing search for effective treatments against infectious diseases.

References

Application Notes and Protocols: 5-Oxazoleacetic acid, methyl ester in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Oxazoleacetic acid, methyl ester, is an oxazole derivative with potential applications in various chemical syntheses. While the broader class of oxazoles has been investigated in agrochemical research for their potential biological activities, specific and detailed information regarding the direct application of this compound as an active agrochemical ingredient is not extensively available in publicly accessible scientific literature.

Our comprehensive search of scientific databases and patent literature did not yield specific studies detailing the herbicidal, fungicidal, or insecticidal properties of this compound. However, it has been identified as a precursor in the synthesis of more complex molecules. This suggests its primary role in the agrochemical field may be as a building block for the creation of novel active ingredients.

The following sections provide an overview of its known synthetic utility and a generalized protocol for handling and preliminary screening of such compounds in an agrochemical research context.

Synthetic Applications

This compound serves as a precursor in the synthesis of substituted oxazole compounds. One documented application is its use in the preparation of 4-methoxy-2-methyl-furo[3,4-d]oxazole-6-carboxylic acid methyl ester. This highlights its utility as a starting material for creating more complex heterocyclic structures, which are often of interest in the development of new agrochemical products.

The general workflow for utilizing a precursor like this compound in a research and development setting is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization B Chemical Modification (e.g., hydrolysis, amidation, condensation) A->B C Library of Novel Oxazole Derivatives B->C D Primary Screening (e.g., herbicidal, fungicidal, insecticidal assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G G->A

Synthetic workflow for developing novel agrochemicals.

Experimental Protocols

Given the absence of specific biological data for this compound, the following are generalized protocols for the preliminary screening of a novel chemical entity for potential agrochemical applications.

Protocol 1: General Fungicidal Activity Screening (In Vitro)

Objective: To assess the in vitro fungicidal activity of a test compound against a panel of common plant pathogenic fungi.

Materials:

  • Test compound (e.g., this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Phytophthora infestans)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure thorough mixing. A control plate should be prepared with an equivalent amount of DMSO.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

Protocol 2: General Herbicidal Activity Screening (Pre-emergence)

Objective: To evaluate the pre-emergence herbicidal activity of a test compound on model weed species.

Materials:

  • Test compound

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Seeds of weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Pots or trays filled with sterilized soil mix

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Compound Formulation: Dissolve the test compound in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired application rates (e.g., 100, 500, 1000 g/ha).

  • Sowing: Sow the seeds of the weed species at a uniform depth in the pots or trays.

  • Application: Apply the formulated test compound evenly to the soil surface using a laboratory sprayer. A control group should be sprayed with the solvent-surfactant solution only.

  • Incubation: Place the treated pots/trays in a growth chamber or greenhouse with appropriate light, temperature, and humidity for seed germination and growth.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control based on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control. Record any phytotoxicity symptoms such as chlorosis, necrosis, or stunting.

Quantitative Data

As no specific studies detailing the biological activity of this compound in an agrochemical context were identified, there is no quantitative data to present at this time. Should this compound or its derivatives be subjected to the screening protocols described above, the resulting data (e.g., EC50 values for fungal inhibition, GR50 values for weed growth reduction) would be tabulated for structure-activity relationship analysis.

Conclusion

While this compound is a known chemical entity, its direct application and efficacy in agrochemical research are not well-documented in available literature. Its primary recognized role is that of a synthetic intermediate. The provided protocols offer a foundational framework for researchers to conduct preliminary screenings of this and other novel compounds to uncover potential agrochemical utility. Further research is required to determine if this compound or its derivatives possess any commercially viable biological activity.

Application Notes and Protocols for the Hydrolysis of 5-Oxazoleacetic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydrolysis of a methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of drug development and medicinal chemistry, 5-Oxazoleacetic acid is a valuable building block. Its synthesis from the corresponding methyl ester is a critical step. This document provides a detailed protocol for the hydrolysis of "5-Oxazoleacetic acid, methyl ester" to "5-Oxazoleacetic acid". Two primary methods, base-catalyzed (saponification) and acid-catalyzed hydrolysis, are discussed. The choice of method is crucial due to the chemical nature of the oxazole ring, which can be sensitive to harsh reaction conditions.[1][2]

Considerations for Oxazole Ring Stability: The oxazole ring is an aromatic heterocycle that is generally thermally stable.[1][3] However, it exhibits sensitivity to certain reagents. Oxazoles are weak bases and can be decomposed by concentrated acids.[2][4] While they are more resistant to acids than pyridine, they can display instability similar to furans.[1] Therefore, strongly acidic conditions should be approached with caution to avoid potential ring cleavage or unwanted side reactions. Basic hydrolysis is often preferred for esters as the reaction is irreversible, driving it to completion.[5][6]

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the recommended method due to its high efficiency and irreversibility, which generally leads to cleaner reactions and simpler product isolation.[5][6] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. The resulting carboxylate salt is then protonated during an acidic workup to yield the desired carboxylic acid.

Experimental Protocol:

1. Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent System: Tetrahydrofuran (THF) / Water or Methanol / Water (1:1 or 2:1 v/v)

  • Acid for workup: 1 M Hydrochloric acid (HCl)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized Water

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 20 mL/mmol).

  • Addition of Base: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution. Using LiOH is often preferred for its better solubility in mixed aqueous-organic solvents.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If THF or methanol was used, remove it under reduced pressure using a rotary evaporator.

  • Acidification: Add water to redissolve the carboxylate salt. Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3). The carboxylic acid product should precipitate out if it has low water solubility.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Oxazoleacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but is often reversible, requiring a large excess of water to drive the reaction to completion.[5][7][8] Given the oxazole ring's sensitivity to strong acids, this method should be used with care, employing dilute acids and moderate temperatures.[1][2]

Experimental Protocol:

1. Materials and Reagents:

  • This compound

  • Dilute Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 1-2 M)

  • Solvent: Dioxane or Acetonitrile (optional, to aid solubility)

  • Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

2. Step-by-Step Procedure:

  • Reaction Setup: Dissolve the this compound (1.0 eq) in an excess of dilute aqueous acid (e.g., 2 M HCl).[5] A co-solvent like dioxane can be added if the ester is not fully soluble.

  • Heating: Heat the mixture under reflux (typically 80-100°C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction by TLC. Due to the reversible nature of the reaction, it may require several hours to reach equilibrium.[7]

  • Workup - Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product directly from the acidic solution using ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers. Wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the hydrolysis of methyl esters.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagent LiOH or NaOH (1.5-2.0 eq)Dilute H₂SO₄ or HCl (catalyst and excess water)[5]
Solvent THF/H₂O, MeOH/H₂OH₂O, Dioxane/H₂O
Temperature Room Temperature to 50°CReflux (80-100°C)[9]
Reaction Time 2-6 hours6-24 hours (reaction is reversible)[7]
Key Feature Irreversible Reaction[6]Reversible Reaction[8]
Typical Yield > 90%60-80% (equilibrium dependent)
Workup Complexity Requires acidification and extractionDirect extraction from acidic media

Visualizations

Experimental Workflow: Base-Catalyzed Hydrolysis

The following diagram illustrates the workflow for the recommended base-catalyzed hydrolysis protocol.

G Workflow for Base-Catalyzed Hydrolysis of this compound start Start: Dissolve Ester in THF/Water add_base Add LiOH or NaOH start->add_base react Stir at Room Temp (2-6 hours) Monitor by TLC add_base->react evap Remove Organic Solvent (Rotary Evaporator) react->evap acidify Acidify with 1 M HCl to pH 2-3 evap->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization (if needed) concentrate->purify end_node Final Product: 5-Oxazoleacetic acid purify->end_node

Caption: Workflow for the Saponification of this compound.

Reaction Pathway: Saponification

This diagram shows the chemical transformation during base-catalyzed hydrolysis.

G Saponification Reaction Pathway ester 5-Oxazoleacetic acid, methyl ester carboxylate Carboxylate Salt Intermediate + Methanol ester->carboxylate 1. NaOH or LiOH   THF/H₂O hydroxide OH⁻ acid 5-Oxazoleacetic acid (Final Product) carboxylate->acid 2. Acidic Workup hcl H⁺ (from HCl)

Caption: Chemical pathway for the base-catalyzed hydrolysis of the methyl ester.

References

Application Notes and Protocols for 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 5-Oxazoleacetic acid, methyl ester, also known as methyl 2-(1,3-oxazol-5-yl)acetate. This versatile building block is valuable in pharmaceutical and agrochemical research as an intermediate for synthesizing more complex bioactive molecules. The following protocols are representative methods for the synthesis and key transformations of this compound.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
CAS Number Not readily available (CID 15153249)[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between a suitable carboxylic acid derivative and an isocyanoacetate.[2]

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of 4,5-disubstituted oxazoles which can be adapted for this compound.[2]

Materials:

  • 3-Methoxy-3-oxopropanoic acid (1.0 equiv)

  • Methyl isocyanoacetate (1.2 equiv)

  • DMAP-Tf (1,3-bis(dimethylamino)pyridinium trifluoromethanesulfonate) (1.3 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxy-3-oxopropanoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add DMAP-Tf (1.3 equiv) to the solution and stir for 5 minutes.

  • Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Heat the mixture in a preheated oil bath at 40°C for 30 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into water and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.

Quantitative Data (Hypothetical):

Starting MaterialMolar Eq.AmountProductYield (%)
3-Methoxy-3-oxopropanoic acid1.01.18 gThis compound75
Methyl isocyanoacetate1.21.19 g
DMAP-Tf1.35.24 g
DMAP1.51.83 g

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 3-Methoxy-3-oxopropanoic acid R1 Mix in Anhydrous DCM under Inert Atmosphere SM1->R1 SM2 Methyl isocyanoacetate SM2->R1 SM3 DMAP-Tf & DMAP SM3->R1 R2 Heat at 40°C R1->R2 W1 Aqueous Quench & DCM Extraction R2->W1 W2 Drying & Concentration W1->W2 P1 Column Chromatography W2->P1 FP 5-Oxazoleacetic acid, methyl ester P1->FP

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

This compound readily undergoes reactions typical for esters, such as hydrolysis to the corresponding carboxylic acid and amidation to form various amides.

Protocol 2: Hydrolysis to 5-Oxazoleacetic acid

This protocol is based on a general procedure for the hydrolysis of similar ester-containing heterocyclic compounds.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydroxide (KOH) (2.5 equiv)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of ethanol and water.

  • Add potassium hydroxide (2.5 equiv) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-Oxazoleacetic acid.

Quantitative Data (Hypothetical):

Starting MaterialMolar Eq.AmountProductYield (%)
This compound1.01.41 g5-Oxazoleacetic acid92
Potassium hydroxide2.51.40 g
Protocol 3: Amidation with a Primary Amine

This protocol is a representative procedure for the direct amidation of an ester, which may require optimization for specific amines. Catalytic methods using agents like Nb₂O₅ have been reported for similar transformations.[5]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., Benzylamine) (1.2 equiv)

  • Niobium(V) oxide (Nb₂O₅) (5 mol%)

  • Toluene, anhydrous

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Centrifuge for catalyst separation

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the primary amine (1.2 equiv), Nb₂O₅ (5 mol%), and anhydrous toluene.

  • Seal the vessel and heat the mixture to 160°C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by centrifugation.

  • Decant the supernatant and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Quantitative Data (Hypothetical):

Starting MaterialMolar Eq.AmountProductYield (%)
This compound1.01.41 gN-Benzyl-2-(oxazol-5-yl)acetamide85
Benzylamine1.21.28 g
Nb₂O₅0.0567 mg

General Reaction Scheme

G cluster_hydrolysis Hydrolysis cluster_amidation Amidation Start 5-Oxazoleacetic acid, methyl ester H1 KOH, EtOH/H₂O Reflux Start->H1 A1 R-NH₂, Catalyst Heat Start->A1 Product1 5-Oxazoleacetic acid H1->Product1 Product2 N-Substituted 2-(oxazol-5-yl)acetamide A1->Product2

Caption: Key reactions of this compound.

Applications in Drug Development

This compound and its derivatives are key intermediates in the synthesis of compounds with potential biological activities. The oxazole core is a recognized pharmacophore present in various natural products and synthetic drugs. The acetic acid side chain provides a handle for further functionalization to modulate physicochemical properties and target interactions. Potential applications include the development of anti-inflammatory, antimicrobial, and anticancer agents. The protocols provided here enable the synthesis of libraries of amide and other derivatives for screening in drug discovery programs.

References

Scaling Up the Synthesis of 5-Oxazoleacetic Acid, Methyl Ester Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scaled-up synthesis of 5-Oxazoleacetic acid, methyl ester derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as modulators of key biological pathways. This guide focuses on scalable synthetic routes, offering practical methodologies and comparative data to facilitate the transition from laboratory-scale to larger-scale production.

Introduction

Oxazole-containing compounds are prevalent scaffolds in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The this compound core, in particular, serves as a crucial building block for the development of novel therapeutics. The ability to produce these derivatives on a larger scale is essential for advancing preclinical and clinical studies. This document outlines scalable synthesis strategies, including the Van Leusen and Robinson-Gabriel syntheses, as well as a modern one-pot approach directly from carboxylic acids.

Data Presentation: Comparison of Scalable Synthesis Methods

The following table summarizes quantitative data from various scalable synthesis methods for oxazole derivatives, providing a basis for selecting the most appropriate route for a specific application.

MethodStarting MaterialsKey ReagentsScaleYield (%)Purity (%)Reference
One-Pot from Carboxylic Acid 4-methoxy-4-oxobutanoic acid, methyl isocyanoacetateDMAP-Tf, DMAPGram-scale (2.5 g)~65 (after hydrolysis)>95 (after crystallization)[1]
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3, KOH)Lab-scale to Gram-scale61-90Not specified[2]
Robinson-Gabriel Synthesis 2-Acylamino-ketonesDehydrating agent (e.g., H2SO4, POCl3)Lab-scaleModerate to GoodNot specified[3]
Modified Van Leusen Protocol (Het)aryl methyl alcohols or benzyl bromides, TosMICT3P®–DMSO or DMSO, aq. KOHNot specified61-90Not specified[2]

Experimental Protocols

Protocol 1: Gram-Scale One-Pot Synthesis of a 4,5-Disubstituted Oxazole from a Carboxylic Acid

This protocol is adapted from a reported gram-scale synthesis and can be modified for the synthesis of this compound derivatives by selecting the appropriate carboxylic acid starting material.[1]

Materials:

  • Carboxylic acid (e.g., a suitable precursor to the desired acetic acid side chain) (1.0 equiv)

  • Methyl isocyanoacetate (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

  • DMAP-Tf (Trifluoromethanesulfonic anhydride complex with DMAP) (1.3 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the carboxylic acid (e.g., 18.9 mmol, 1.0 equiv), DMAP (28.3 mmol, 1.5 equiv), and anhydrous DCM (approx. 50 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add DMAP-Tf (24.6 mmol, 1.3 equiv) to the reaction mixture and stir for 5 minutes.

  • Add methyl isocyanoacetate (22.6 mmol, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to 40 °C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization. For the synthesis of 5-aminolevulinic acid, the crude oxazole was hydrolyzed directly.[1]

Note: This is a general procedure that needs to be optimized for the specific substrate used.

Protocol 2: Van Leusen Oxazole Synthesis (General Procedure)

The Van Leusen reaction is a robust method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6]

Materials:

  • Aldehyde (e.g., a glyoxal derivative to introduce the acetic acid ester moiety) (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Base (e.g., Potassium Carbonate) (2.0 equiv)

  • Methanol, anhydrous

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous methanol, add TosMIC (1.0 equiv).

  • Add potassium carbonate (2.0 equiv) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: One-Pot Oxazole Synthesis

One_Pot_Oxazole_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Carboxylic Acid, DMAP, and DCM add_dmap_tf Add DMAP-Tf start->add_dmap_tf add_isocyanide Add Methyl Isocyanoacetate add_dmap_tf->add_isocyanide react Heat at 40°C for 3h add_isocyanide->react concentrate Remove Solvent react->concentrate purify Purify Product (Chromatography/Crystallization) concentrate->purify

Caption: Workflow for the gram-scale one-pot synthesis of oxazoles.

Logical Relationship: Van Leusen Oxazole Synthesis

Van_Leusen_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product aldehyde Aldehyde oxazoline Oxazoline Intermediate aldehyde->oxazoline tosmic TosMIC tosmic->oxazoline base Base (e.g., K2CO3) base->oxazoline oxazole 5-Substituted Oxazole oxazoline->oxazole Elimination of Tosylsulfinic Acid

Caption: Key steps in the Van Leusen synthesis of 5-substituted oxazoles.

Potential Signaling Pathway Involvement

Derivatives of 5-oxazoleacetic acid have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some oxazole-containing compounds have been shown to act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[7] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, and their activation can impact inflammatory responses. The diagram below illustrates a simplified overview of the PPAR signaling pathway.

PPAR_Signaling_Pathway ligand 5-Oxazoleacetic Acid Derivative (Ligand) ppar PPAR ligand->ppar complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex pxre PPRE (PPAR Response Element) complex->pxre Binds to gene_expression Target Gene Expression pxre->gene_expression Regulates biological_response Biological Response (e.g., Lipid Metabolism, Anti-inflammatory Effects) gene_expression->biological_response

Caption: Simplified PPAR signaling pathway potentially modulated by 5-oxazoleacetic acid derivatives.

Conclusion

The synthetic protocols and comparative data presented in this document offer a valuable resource for researchers and drug development professionals working on the scalable synthesis of this compound derivatives. The one-pot synthesis from carboxylic acids represents a modern, efficient, and scalable approach. The classical Van Leusen and Robinson-Gabriel syntheses remain highly relevant and versatile methods. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. Further optimization of reaction conditions and purification methods will be crucial for achieving efficient and cost-effective large-scale production. The potential for these derivatives to interact with key biological targets such as PPARs underscores their importance in the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxazoleacetic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Oxazoleacetic acid, methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is most commonly synthesized through the cyclization of a suitable precursor. Two prevalent methods are modifications of the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel approach involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an appropriate aldehyde to form the oxazole ring.[3][4][5]

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side reactions: Competing side reactions can consume starting materials or the desired product. Common side reactions include the formation of isomeric oxazoles or decomposition of starting materials or products under the reaction conditions.

  • Purification losses: Significant loss of product can occur during workup and purification steps, such as extraction and chromatography.

  • Reagent quality: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields.

  • Moisture: Many of the reagents used in oxazole synthesis are sensitive to moisture. Inadequate drying of solvents and glassware can significantly impact the reaction outcome.

Q3: How can I minimize the formation of isomeric impurities?

A3: The formation of regioisomers is a common challenge in the synthesis of substituted oxazoles. To favor the desired 5-substituted regioisomer:

  • Choice of synthetic route: The Van Leusen oxazole synthesis, when using an appropriate aldehyde, can offer better regioselectivity for 5-substituted oxazoles compared to some variations of the Robinson-Gabriel synthesis.[4][5]

  • Reaction conditions: Careful control of reaction temperature and the choice of base or catalyst can influence the regiochemical outcome. It is advisable to perform small-scale trial reactions to optimize these parameters.

  • Starting material design: The structure of the starting materials inherently dictates the position of substituents on the resulting oxazole ring. Ensure your synthetic plan is designed to yield the desired isomer.

Q4: What are the best practices for the purification of this compound?

A4: Column chromatography is typically the most effective method for purifying this compound. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is commonly used. The polarity of the eluent can be adjusted based on the polarity of the product and any impurities, as monitored by Thin Layer Chromatography (TLC). Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents or catalyst.- Use freshly opened or purified reagents. - Ensure the catalyst is active and used in the correct amount.
Incorrect reaction temperature.- Monitor the internal reaction temperature carefully. - Optimize the temperature based on literature procedures or small-scale trials.
Presence of moisture.- Use anhydrous solvents and dry glassware thoroughly. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (as seen on TLC) Isomer formation.- Re-evaluate the synthetic strategy for better regioselectivity. - Optimize reaction conditions (temperature, base, solvent) to favor the desired isomer.
Side reactions or decomposition.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base or catalyst.
Difficulty in Isolating the Product Product is too soluble in the aqueous phase during workup.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Increase the number of extractions with the organic solvent.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite.
Product Decomposes on Silica Gel Column The product is sensitive to the acidic nature of silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a different stationary phase, such as alumina.

Experimental Protocols

Method 1: Modified Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-β-ketoester.

Step 1: Synthesis of methyl 3-amino-4-oxopentanoate hydrochloride

  • This intermediate can be prepared from commercially available starting materials. The synthesis involves the amination of a suitable β-ketoester.

Step 2: Acylation of methyl 3-amino-4-oxopentanoate hydrochloride

  • To a solution of methyl 3-amino-4-oxopentanoate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

  • Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino-β-ketoester.

Step 3: Cyclodehydration to form methyl 2-(oxazol-5-yl)acetate

  • Dissolve the crude 2-acylamino-β-ketoester in a high-boiling point solvent (e.g., toluene or xylene).

  • Add a dehydrating agent (e.g., phosphorus oxychloride or concentrated sulfuric acid) dropwise at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Value
Acylation Solvent Dichloromethane
Acylation Base Triethylamine
Cyclization Solvent Toluene
Dehydrating Agent Phosphorus oxychloride
Reaction Temperature Reflux
Typical Yield 40-60%
Method 2: Van Leusen Oxazole Synthesis

This method provides a convergent route to 5-substituted oxazoles.

Step 1: Preparation of the requisite aldehyde

  • A suitable aldehyde precursor, such as methyl 3,3-diethoxy-2-oxopropanoate, is required.

Step 2: Reaction with TosMIC

  • To a solution of the aldehyde and tosylmethyl isocyanide (TosMIC) in an anhydrous solvent (e.g., methanol or dimethoxyethane), add a base (e.g., potassium carbonate) in portions at room temperature.[4][5]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Value
Solvent Methanol
Base Potassium Carbonate
Reagent Tosylmethyl isocyanide (TosMIC)
Reaction Temperature Room Temperature to 40 °C
Typical Yield 50-70%

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in each synthetic route.

Robinson_Gabriel_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Purification start1 Methyl 3-amino-4-oxopentanoate HCl reagents1 Acylating Agent, Base start1->reagents1 product1 2-Acylamino-β-ketoester reagents1->product1 reagents2 Dehydrating Agent, Heat product1->reagents2 product2 Crude this compound reagents2->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Modified Robinson-Gabriel Synthesis.

Van_Leusen_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Reaction cluster_step3 Step 3: Purification start_aldehyde Aldehyde Precursor reaction_mixture Reaction Mixture start_aldehyde->reaction_mixture start_tosmic TosMIC start_tosmic->reaction_mixture reagents1 Base (e.g., K2CO3) reagents1->reaction_mixture stirring Stirring at RT or gentle heat reaction_mixture->stirring crude_product Crude this compound stirring->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Van Leusen Oxazole Synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving common synthesis problems.

Troubleshooting_Logic start Low Yield or No Product check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_moisture Check for Moisture Contamination start->check_moisture multiple_spots Multiple Spots on TLC? check_reagents->multiple_spots check_conditions->multiple_spots check_moisture->multiple_spots isomer_formation Isomer Formation Likely multiple_spots->isomer_formation Yes side_reactions Side Reactions or Decomposition multiple_spots->side_reactions Yes, with streaking purification_issue Difficulty in Purification? multiple_spots->purification_issue No optimize_selectivity Optimize for Regioselectivity (Route, Conditions) isomer_formation->optimize_selectivity milder_conditions Use Milder Conditions (Temp, Base) side_reactions->milder_conditions success Improved Yield optimize_selectivity->success milder_conditions->success workup_loss Product Loss During Workup purification_issue->workup_loss Yes, during extraction column_decomp Decomposition on Column purification_issue->column_decomp Yes, during chromatography purification_issue->success No optimize_workup Optimize Extraction/Washing workup_loss->optimize_workup modify_chromatography Modify Chromatography (e.g., neutral silica) column_decomp->modify_chromatography optimize_workup->success modify_chromatography->success

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Synthesis of 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Oxazoleacetic acid, methyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While various methods exist for oxazole synthesis, common routes applicable to this target molecule include the reaction of a β-enamino ketoester with hydroxylamine or the van Leusen reaction employing tosylmethyl isocyanide (TosMIC). Another potential pathway involves the cyclization of serine derivatives.

Q2: I am observing a significant amount of a byproduct with a different molecular weight. What could it be?

A2: A common byproduct is the corresponding carboxylic acid, "5-Oxazoleacetic acid," resulting from the hydrolysis of the methyl ester. This can occur if water is present in the reaction mixture or during workup, especially under acidic or basic conditions.[1]

Q3: My yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: Formation of byproducts, such as isomers or hydrolysis products, will lower the yield of the desired ester.

  • Suboptimal reagents or conditions: The purity of starting materials and the choice of solvent and base can significantly impact the reaction outcome.

  • Product loss during workup: The product may be lost during extraction or purification steps.

Q4: I see multiple spots on my TLC plate that seem to be isomers. Is this common?

A4: Yes, the formation of regioisomers is a known issue in some oxazole syntheses, particularly when using unsymmetrical starting materials like certain β-enamino ketoesters. The reaction of these precursors with hydroxylamine can potentially lead to the formation of different isomeric oxazoles.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Monitor the reaction progress using TLC or LC-MS. - Increase reaction time and/or temperature. - Ensure all reagents are fresh and of high purity.
Inactive reagents- Verify the activity of your reagents, especially if they are old or have been improperly stored.
Presence of Carboxylic Acid Byproduct Hydrolysis of the methyl ester- Use anhydrous solvents and reagents to minimize water content. - Perform the workup under neutral or slightly acidic conditions, avoiding strong bases. - If purification is challenging, consider re-esterifying the crude product.
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization step- Modify the reaction conditions (e.g., solvent, temperature, base) to favor the formation of the desired isomer. - Consult literature for specific conditions that enhance regioselectivity for similar substrates. - Utilize purification techniques like column chromatography with a suitable solvent system to separate the isomers.
Complex Mixture of Byproducts Decomposition of starting materials or product- Certain oxazole derivatives can be unstable, especially those with specific substituents like a 5-hydroxy group, which can lead to ring-opening.[2] While your target molecule does not have this group, general instability under harsh conditions is possible. - Avoid excessively high temperatures or prolonged reaction times. - Ensure the workup and purification are performed promptly after the reaction is complete.

Experimental Protocols

Protocol 1: General Synthesis via β-Enamino Ketoester

This protocol describes a general method for the synthesis of a 5-substituted oxazole, which can be adapted for "this compound."

1. Formation of the β-Enamino Ketoester:

  • A suitable β-ketoester is reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) in an appropriate solvent.
  • The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.
  • The solvent is removed under reduced pressure to yield the crude β-enamino ketoester, which is often used in the next step without further purification.

2. Cyclization to the Oxazole:

  • The crude β-enamino ketoester is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
  • Hydroxylamine hydrochloride is added to the solution.
  • The mixture is heated to reflux and the reaction is monitored by TLC.
  • Upon completion, the reaction mixture is cooled, and the solvent is removed.
  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

3. Purification:

  • The crude "this compound" is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from an appropriate solvent system can also be employed.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthetic Pathway

G A β-Ketoester C β-Enamino Ketoester A->C Condensation B Formamide Acetal B->C E This compound C->E Cyclization D Hydroxylamine HCl D->E

Caption: General synthetic pathway to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Target Product A Analyze Crude Reaction Mixture (TLC, LC-MS) Start->A B Incomplete Reaction A->B C Presence of Byproducts A->C D Extend Reaction Time / Increase Temperature B->D E Check Reagent Purity B->E F Identify Byproducts C->F G Hydrolysis to Carboxylic Acid F->G H Isomer Formation F->H I Use Anhydrous Conditions G->I J Optimize Purification H->J

Caption: Troubleshooting workflow for low product yield.

Diagram 3: Side Reaction - Ester Hydrolysis

G A This compound C 5-Oxazoleacetic acid A->C Hydrolysis B H2O (Acid or Base) B->C

Caption: Side reaction pathway showing ester hydrolysis.

References

overcoming solubility issues with "5-Oxazoleacetic acid, methyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Oxazoleacetic acid, methyl ester" (also known as methyl 2-(1,3-oxazol-5-yl)acetate).

Troubleshooting Guides

Issue: Compound Precipitation Upon Addition to Aqueous Buffer

It is a common observation that "this compound," when dissolved in an organic solvent and then diluted into an aqueous buffer for biological assays, may precipitate out of solution. This can lead to inaccurate concentration measurements and unreliable experimental results.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer check_organic Is the initial stock solution in an appropriate organic solvent? start->check_organic check_concentration Is the final concentration in the aqueous buffer too high? check_organic->check_concentration Yes solution Solution Achieved check_organic->solution No, redissolve in appropriate solvent adjust_dmso Is the final percentage of organic solvent (e.g., DMSO) in the aqueous buffer optimal? check_concentration->adjust_dmso No check_concentration->solution Yes, lower the concentration consider_solubilizers Have you considered using solubilizing agents? adjust_dmso->consider_solubilizers No, adjust to 0.5-5% adjust_dmso->solution Yes sonication Utilize sonication to aid dissolution. consider_solubilizers->sonication No, consider cyclodextrins or surfactants consider_solubilizers->solution Yes hot_water_bath Gentle warming in a hot water bath. sonication->hot_water_bath hot_water_bath->solution

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Stock Solution Integrity: Ensure your stock solution of "this compound" in a suitable organic solvent (e.g., DMSO, DMF) is fully dissolved before diluting into your aqueous buffer.

  • Optimize Final Organic Solvent Concentration: The final concentration of the organic solvent in your aqueous buffer should typically be between 0.5% and 5%. Higher concentrations may be detrimental to biological systems, while lower concentrations may not be sufficient to maintain solubility.

  • Reduce Final Compound Concentration: If precipitation persists, the target final concentration of the compound in the aqueous buffer may be too high. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.

  • Employ Physical Dissolution Aids:

    • Sonication: After dilution, sonicate the solution for 5-10 minutes to break up any precipitate and facilitate dissolution.

    • Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C) to increase solubility. However, be cautious of compound stability at elevated temperatures.

  • Consider Solubilizing Agents: For particularly challenging solubility issues, consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), ensuring they do not interfere with your experimental assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of "this compound"?

A1: Based on the chemical structure and data from similar oxazole derivatives, polar aprotic solvents are recommended for creating stock solutions.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.

  • Secondary Recommendations: Alcohols such as methanol and ethanol can also be used, although the achievable concentration may be lower compared to DMSO or DMF.

  • Aqueous Solubility: "this compound" is expected to have very limited solubility in water.

Q2: How should I store stock solutions of "this compound"?

A2: To ensure the stability and integrity of your compound:

  • Short-term storage (1-2 weeks): Store at 2-8°C.

  • Long-term storage: Store at -20°C or -80°C.

  • Protection: Protect from light and moisture. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: My compound won't dissolve in my chosen organic solvent. What should I do?

A3: If you are experiencing difficulty dissolving the compound in your initial solvent choice, consider the following steps:

Troubleshooting Dissolution in Organic Solvents:

G start Compound Insoluble in Initial Organic Solvent increase_temp Gentle Warming (37-50°C) start->increase_temp sonicate Sonication increase_temp->sonicate vortex Vigorous Vortexing sonicate->vortex switch_solvent Switch to a Stronger Polar Aprotic Solvent (e.g., DMSO, DMF) vortex->switch_solvent solution Compound Dissolved switch_solvent->solution

Caption: Steps to address poor solubility in organic solvents.

  • Gentle Warming: Warm the mixture in a water bath.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Vortexing: Vigorous vortexing can help break up solid particles.

  • Change Solvent: If the above methods fail, consider switching to a stronger polar aprotic solvent like DMSO or DMF.

Q4: Are there any known signaling pathways or biological targets associated with "this compound"?

A4: While specific data for "this compound" is limited, the oxazole core is a common scaffold in medicinal chemistry. Compounds with similar structures have been investigated for a variety of biological activities, including:

  • Antifungal and Antibacterial Agents: The oxazole ring is present in several natural and synthetic antimicrobial compounds.

  • Anticancer Agents: Some oxazole derivatives have shown promise as inhibitors of cancer-related enzymes or signaling pathways.

Given its structure, "this compound" could potentially be explored in screens for these and other biological activities. A general workflow for such a screening process is outlined below.

General Biological Screening Workflow:

G start Prepare Stock Solution (e.g., 10 mM in DMSO) dilution Serially Dilute to Working Concentrations in Assay Buffer start->dilution assay Perform Biological Assay (e.g., Enzyme Inhibition, Cell Viability) dilution->assay data Data Acquisition and Analysis assay->data hit Hit Identification data->hit end Further Studies hit->end Confirmed Hit

Caption: A generalized workflow for biological screening.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypeExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)Polar AproticHighRecommended for stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighGood alternative to DMSO for stock solutions.
MethanolPolar ProticModerateMay require gentle warming to fully dissolve.
EthanolPolar ProticModerateSimilar to methanol.
AcetonitrilePolar AproticModerate to LowSolubility may be limited.
Dichloromethane (DCM)NonpolarModerate to LowCan be used for extraction.
Ethyl AcetateModerately PolarModerate to LowCan be used for extraction and chromatography.
WaterPolar ProticVery LowExpected to be poorly soluble.

Disclaimer: The solubility data presented is qualitative and based on the expected properties of the chemical structure and data from similar compounds. It is recommended to perform small-scale solubility tests to confirm solubility in your specific solvent and concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a desired amount of "this compound" (Molecular Weight: 141.12 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.41 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes or gently warm the tube to 37°C until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Thaw a 10 mM stock solution of the compound in DMSO at room temperature.

  • Dilution: In a sterile tube, add 990 µL of your desired aqueous buffer (e.g., PBS, Tris-HCl).

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the buffer. This creates a 1:100 dilution, resulting in a 100 µM working solution with a final DMSO concentration of 1%.

  • Mixing: Immediately vortex the solution for 30 seconds to ensure homogeneity and prevent precipitation.

  • Use: Use the freshly prepared working solution in your experiment promptly. Do not store diluted aqueous solutions for extended periods.

degradation pathways of "5-Oxazoleacetic acid, methyl ester" under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation Pathways of 5-Oxazoleacetic acid, methyl ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of "this compound."

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under experimental conditions?

A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the methyl ester, and degradation of the oxazole ring through hydrolysis, photolysis, or thermal stress. The oxazole ring can be susceptible to cleavage under acidic or basic conditions, as well as oxidative and photolytic degradation.[1][2]

Q2: What are the likely degradation products of this compound?

A2: The primary degradation product from hydrolysis of the ester bond is 5-Oxazoleacetic acid . Under more strenuous conditions that lead to the cleavage of the oxazole ring, a variety of smaller, more polar molecules could be formed.

Q3: Which analytical techniques are recommended for monitoring the degradation of this compound?

A3: Several analytical methods can be employed to monitor the degradation of the parent compound and the formation of its degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.

  • ¹H NMR Spectroscopy can be used to monitor the disappearance of the methyl ester signal and the appearance of new signals corresponding to degradation products in real-time.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy can track changes in functional groups, such as the disappearance of the ester carbonyl peak and the appearance of a carboxylic acid hydroxyl peak.[4]

Q4: How can I differentiate between the degradation of the ester and the degradation of the oxazole ring?

A4: By using a combination of analytical techniques. HPLC can separate the initial hydrolysis product (5-Oxazoleacetic acid) from the parent compound. If you observe the formation of 5-Oxazoleacetic acid without other significant degradation peaks, it is likely that only ester hydrolysis is occurring. The appearance of multiple other peaks, especially with the loss of the characteristic oxazole UV absorbance, would suggest ring degradation. LC-MS is particularly useful here for identifying the masses of the various degradation products to infer their structures.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Hydrolysis Experiments
Problem Possible Cause Troubleshooting Steps
No degradation observed Reaction conditions are too mild (pH, temperature).- Increase the temperature in increments of 10°C. - For acid-catalyzed hydrolysis, decrease the pH. - For base-catalyzed hydrolysis, increase the pH.[5]
Reaction is too fast to monitor Reaction conditions are too harsh.- Decrease the temperature. - Use a less extreme pH. - Take aliquots at earlier time points.
Poor reproducibility Inconsistent temperature or pH control. Inaccurate preparation of solutions.- Use a calibrated thermostat-controlled water bath or heating block. - Use a calibrated pH meter and ensure proper buffering of the solution. - Prepare all solutions fresh and with high-purity reagents.
Unexpected side products Contaminants in the starting material or reagents. The oxazole ring may be degrading under the experimental conditions.- Check the purity of the starting material by HPLC or NMR. - Use purified solvents and reagents. - Analyze the side products by LC-MS to identify their structures. This may indicate a competing degradation pathway of the oxazole ring.
Transesterification observed when using alcoholic co-solvents The alcohol co-solvent is participating in the reaction.- If possible, use a non-alcoholic co-solvent like THF or acetonitrile to improve solubility.[6] - If an alcohol must be used, consider if the resulting transesterified product interferes with the analysis of the primary degradation pathway.
Troubleshooting Photodegradation and Thermal Degradation Studies
Problem Possible Cause Troubleshooting Steps
No degradation under photolysis The compound does not absorb light at the wavelength of the light source. The light intensity is too low.- Check the UV-Vis absorption spectrum of the compound to ensure it overlaps with the emission spectrum of the lamp. - Increase the light intensity or the exposure time.[7]
Complex mixture of photoproducts Multiple photochemical reactions are occurring.- Use filters to narrow the wavelength range of the light source. - Consider the use of quenchers to investigate the involvement of reactive oxygen species.
No degradation under thermal stress The temperature is not high enough to induce degradation.- Increase the temperature in controlled increments (e.g., 10°C). Be aware of the compound's melting point.[8]
Inconsistent thermal degradation results Poor temperature control. Presence of oxygen leading to thermo-oxidative degradation.- Ensure uniform heating using a calibrated oven or thermal block. - Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[9]

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize quantitative results from degradation studies.

Table 1: Hydrolytic Degradation of this compound at 50°C

pHRate Constant (k, h⁻¹)Half-life (t₁/₂, h)% Degradation after 24h
1.2 (0.1 N HCl)0.02527.745.1
7.0 (Phosphate Buffer)0.002346.64.7
9.0 (Borate Buffer)0.04814.468.1

Table 2: Photodegradation of this compound in Acetonitrile Solution

Light SourceIntensity (W/m²)Exposure Time (h)% DegradationMajor Degradation Product(s)
Xenon Lamp (Simulated Sunlight)7501215.35-Oxazoleacetic acid
UV-B Lamp (312 nm)201242.8Complex Mixture

Experimental Protocols

Protocol for Acid-Catalyzed Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a series of amber glass vials, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 100 µg/mL.

  • Incubation: Place the vials in a temperature-controlled water bath set to 50°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from a vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and any degradation products.

Protocol for Photodegradation Study
  • Solution Preparation: Prepare a 100 µg/mL solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Sample Exposure: Place the solution in a quartz cuvette or a photolysis chamber.

  • Control Sample: Prepare a control sample by wrapping an identical cuvette in aluminum foil to protect it from light.

  • Irradiation: Expose the sample to a light source (e.g., a xenon lamp with filters to simulate sunlight) of known intensity for a defined period. Place the control sample under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H₂O (Acid or Base Catalysis) intermediate->parent - H₂O product 5-Oxazoleacetic acid intermediate->product - Methanol methanol Methanol Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solution Prepare Stock Solution hydrolysis Hydrolysis (Acid/Base) prep_solution->hydrolysis photolysis Photolysis (UV/Vis) prep_solution->photolysis thermal Thermal (Heat) prep_solution->thermal sampling Sampling & Quenching hydrolysis->sampling photolysis->sampling thermal->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknowns present data Data Interpretation hplc->data lcms->data pathway Pathway Elucidation data->pathway

References

Technical Support Center: Optimizing Derivatization of 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 5-Oxazoleacetic acid, methyl ester. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "this compound" for derivatization?

A1: The primary reactive sites for derivatization on "this compound" are the active methylene group (-CH2-) adjacent to the ester and the oxazole ring itself. The active methylene group is acidic and can be deprotonated to form a nucleophilic carbanion, making it suitable for alkylation and condensation reactions.[1][2][3] The oxazole ring can undergo electrophilic substitution, typically at the C5 position, although the existing substituent may influence reactivity.[4]

Q2: I am observing low yields in my alkylation reaction at the active methylene group. What are the potential causes?

A2: Low yields in alkylation reactions of active methylene compounds can stem from several factors:

  • Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the active methylene group. Consider using a stronger base or ensuring anhydrous reaction conditions.

  • Presence of water: Moisture can quench the carbanion intermediate and hydrolyze the ester.[5] Ensure all reagents and solvents are thoroughly dried.

  • Steric hindrance: A bulky alkylating agent or steric crowding around the active methylene group can impede the reaction.

  • Reaction temperature and time: The optimal temperature and reaction time may not have been achieved. It is recommended to monitor the reaction's progress using techniques like TLC or GC-MS.[6]

Q3: Can I perform derivatization on the oxazole ring? What type of reactions are possible?

A3: Yes, the oxazole ring can be derivatized. Electrophilic aromatic substitution is a common reaction for oxazoles, typically occurring at the C5 position.[4] However, the existing acetic acid methyl ester group at C5 might direct substitution to other positions or deactivate the ring towards certain electrophiles. Reactions such as formylation or halogenation could be explored.[4]

Q4: What are common side products I should be aware of during derivatization?

A4: Potential side products can include:

  • Dialkylated products: If a strong base and excess alkylating agent are used, dialkylation at the active methylene group can occur.

  • Hydrolysis products: Presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[6]

  • Ring-opening products: Under certain conditions, the oxazole ring may be susceptible to ring-opening, especially in the presence of strong nucleophiles or harsh acidic/basic conditions.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Inappropriate reaction temperature. 3. Presence of moisture.[5] 4. Insufficiently strong base (for active methylene reactions).1. Use fresh or properly stored reagents. 2. Optimize the reaction temperature by performing small-scale trials at different temperatures. 3. Ensure all glassware, solvents, and reagents are anhydrous. 4. Switch to a stronger base (e.g., NaH, LDA instead of alkoxides).
Formation of Multiple Products 1. Dialkylation at the active methylene group. 2. Competing reaction at the oxazole ring. 3. Degradation of starting material or product.1. Use a 1:1 molar ratio of the substrate to the alkylating agent. Add the alkylating agent slowly. 2. Use milder reaction conditions or a more selective reagent. 3. Monitor the reaction closely and avoid prolonged reaction times or excessive heat.
Product is the Hydrolyzed Carboxylic Acid Presence of water in the reaction mixture.[6]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Similar polarity of product and byproducts. 2. Product instability on silica gel.1. Employ alternative purification techniques like preparative TLC, HPLC, or crystallization. 2. Use a different stationary phase for chromatography (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Alkylation of the Active Methylene Group

This protocol describes a general procedure for the alkylation of the active methylene group of "this compound" using an alkyl halide.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add a solution of this compound (1 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with the extraction solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Bases for Deprotonation of the Active Methylene Group
Base pKa of Conjugate Acid Typical Solvent Notes
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic base. Requires careful handling.
Sodium Ethoxide (NaOEt)~16Ethanol, THFCan lead to transesterification as a side reaction.[6]
Potassium tert-Butoxide (t-BuOK)~17THF, t-BuOHBulky base, can be advantageous for regioselectivity.
Lithium Diisopropylamide (LDA)~36THFVery strong, non-nucleophilic base, typically prepared in situ.
Table 2: Example Reaction Conditions for Alkylation
Alkylating Agent Base Solvent Temperature (°C) Typical Reaction Time (h)
IodomethaneNaHTHF0 to RT2 - 4
Benzyl BromideNaOEtEthanolRT4 - 8
Allyl Bromidet-BuOKTHF0 to RT3 - 6

Visualizations

Experimental Workflow for Alkylation

experimental_workflow start Start: this compound in Anhydrous Solvent deprotonation Deprotonation (Base, 0°C) start->deprotonation alkylation Alkylation (Alkyl Halide, 0°C to RT) deprotonation->alkylation quench Reaction Quench (aq. NH4Cl) alkylation->quench extraction Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized workflow for the alkylation of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_base Is the Base Strong Enough? start->check_base optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time solution1 Use Fresh Reagents check_reagents->solution1 solution2 Dry Solvents & Glassware check_conditions->solution2 solution3 Use a Stronger Base check_base->solution3 solution4 Run Trial Reactions at Different Temperatures optimize_temp->solution4 solution5 Monitor Reaction by TLC/GC to Determine Optimal Time optimize_time->solution5

Caption: A troubleshooting decision tree for addressing low product yield in derivatization reactions.

References

troubleshooting peak tailing in HPLC analysis of oxazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with oxazole compounds and experiencing challenges with peak tailing.

Troubleshooting Guide (Q&A)

This guide provides direct answers to specific problems you may encounter during your analysis.

Q1: What are the primary causes of peak tailing when analyzing my oxazole compound?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common issue in HPLC.[1][2] For oxazole and other nitrogen-containing heterocyclic compounds, the primary cause is often chemical in nature, but physical and system-related issues can also be responsible.

  • Primary Chemical Cause: Secondary Silanol Interactions. Oxazole compounds can act as basic analytes. On standard silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface can be ionized (negatively charged).[3][4] The positively charged basic oxazole can then undergo a secondary ionic interaction with these sites, which slows its elution and causes a tailing peak.[4][5] This is the most common cause of tailing that is specific to basic analytes.[3]

  • Column-Related Issues: Physical degradation of the column, such as the formation of a void at the column inlet or a blocked frit, can distort peak shape.[1][4] Contamination of the column from previous samples can also create active sites that cause tailing.[6]

  • Mobile Phase Issues: An improperly set pH of the mobile phase is a major contributor to tailing for ionizable compounds like oxazoles.[7][8] Additionally, a mobile phase with insufficient buffer strength or one that is incompatible with the sample solvent can cause peak distortion.[1]

  • System and Hardware Issues: "Extra-column" effects, such as dead volume in overly long or wide connecting tubing or poorly made fittings, can cause band broadening that manifests as tailing.[1][7]

Q2: The peak tailing is specific to my oxazole analyte, while other non-basic compounds in the same run look fine. What should I investigate first?

When only basic analytes like your oxazole compound show tailing, the issue is almost certainly related to secondary chemical interactions with the stationary phase.[9]

  • Investigate Mobile Phase pH: The most critical parameter to check is the pH of your mobile phase. The interaction between your basic oxazole and acidic silanol groups is highly pH-dependent.[5][10]

  • Evaluate Your Column Chemistry: The type and age of your column are significant. Older columns based on "Type A" silica have more active and acidic silanol groups.[11][12] Modern "Type B" high-purity silica columns that are thoroughly end-capped are designed to minimize these interactions.[11][13]

Q3: How exactly does mobile phase pH affect peak tailing for basic compounds like oxazoles?

The pH of the mobile phase controls the ionization state of both the silanol groups on the column and your basic analyte.

  • At Mid-Range pH (e.g., pH 4-7): Silanol groups (pKa ~3.5-4.5) become deprotonated and negatively charged (SiO⁻). Your basic oxazole is likely protonated and positively charged. This charge attraction leads to strong secondary interactions and significant peak tailing.[4][10]

  • At Low pH (e.g., pH 2.5-3.0): The low pH suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[8][11] This eliminates the strong ionic interaction with your protonated oxazole, leading to a much more symmetrical peak shape.[4][12] Therefore, operating at a low pH is a primary strategy for improving the peak shape of basic compounds.[8][10]

Q4: What if adjusting the mobile phase pH isn't effective enough or isn't an option for my method?

If low-pH conditions are insufficient or incompatible with your analytes' stability or retention requirements, you have other powerful options:

  • Use a Mobile Phase Additive (Silanol Blocker): Add a competing base, often called a silanol blocker or suppressor, to the mobile phase. Triethylamine (TEA) is a classic example.[12] The positively charged TEA will preferentially interact with the negatively charged silanol sites, effectively shielding your oxazole analyte from these secondary interactions.[12][14]

  • Switch to a Modern, High-Performance Column: The most effective long-term solution is to use a column designed for analyzing basic compounds. Look for columns described as:

    • High-Purity, Type B Silica: These have very low metal content, reducing the acidity of silanol groups.[13]

    • End-Capped: The column is treated to chemically block most of the residual silanol groups.[5][7]

    • Polar-Embedded or Charged Surface: These columns have stationary phases that incorporate a polar group or a surface charge to shield silanols and improve peak shape for basic compounds.[1][7]

Q5: All the peaks in my chromatogram are tailing, not just the oxazole. What does this suggest?

If all peaks are affected similarly, the problem is likely physical or system-wide, not a specific chemical interaction.[9]

  • Check for a Column Void or Contamination: A common cause is the settling of the packing material at the column inlet, creating a void. This disrupts the sample band and causes distortion for all peaks.[1] A contaminated guard column or analytical column inlet can also be the culprit.[9]

  • Inspect for Extra-Column Dead Volume: Check all your fittings and tubing between the injector, column, and detector. Loose fittings or the use of tubing with an unnecessarily large internal diameter can introduce dead volume where the sample can diffuse, causing all peaks to broaden and tail.[6][7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues.

TroubleshootingWorkflow start Observe Peak Tailing (Asymmetry > 1.2) check_scope Is tailing analyte-specific (e.g., only oxazole)? start->check_scope chem_interactions Cause: Chemical Interactions (e.g., Silanol Interactions) check_scope->chem_interactions  Yes system_issues Cause: System / Physical Issues check_scope->system_issues  No, all peaks tail adjust_ph Action: Adjust Mobile Phase pH (Target pH 2.5 - 3.0) chem_interactions->adjust_ph use_additive Action: Use Mobile Phase Additive (e.g., Triethylamine) adjust_ph->use_additive If not sufficient chem_solved Problem Solved adjust_ph->chem_solved If sufficient change_column Action: Use Modern Column (End-capped, Type B Silica) use_additive->change_column For robust methods use_additive->chem_solved change_column->chem_solved check_column Action: Check Column & Guard Column (Look for voids, contamination) system_issues->check_column check_fittings Action: Check System Connections (Minimize dead volume) system_issues->check_fittings check_overload Action: Check Sample Load (Reduce concentration/volume) system_issues->check_overload system_solved Problem Solved check_column->system_solved check_fittings->system_solved check_overload->system_solved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Quantitative Data Summary

The impact of method parameters on peak shape can be quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing.[1][4]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

This table demonstrates the significant improvement in peak shape for a basic drug compound when the mobile phase pH is lowered to suppress silanol interactions.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Quality
7.02.35Unacceptable Tailing
3.01.33Acceptable

(Data is representative, based on an analysis of methamphetamine, a basic compound, as described in the literature.[4])

Table 2: Common Mobile Phase Additives to Reduce Tailing

AdditiveTypical ConcentrationMechanism of Action
Buffer Salts (e.g., Phosphate, Formate)10-50 mMControl and stabilize pH to ensure silanol groups remain protonated (neutral).[1][3]
Triethylamine (TEA) 5-25 mM (0.05%)Acts as a competing base (silanol blocker) that binds to active silanol sites, preventing analyte interaction.[12][13]
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)Acts as an ion-pairing agent and maintains a low pH to suppress silanol ionization.[5]
Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes the correct procedure for preparing a buffered mobile phase at a low pH to minimize peak tailing for basic compounds.

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to your target pH (e.g., phosphate or formate for pH 2.5-3.0).

  • Prepare Aqueous Portion: Dissolve the buffer salt in the aqueous portion of your mobile phase (e.g., HPLC-grade water). A concentration of 10-20 mM is typical.[12]

  • Adjust pH: While stirring, use a calibrated pH meter to monitor the pH of the aqueous solution only .[8] Slowly add a suitable acid (e.g., phosphoric acid) until you reach the target pH (e.g., 2.5).

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Mix with Organic Modifier: Combine the filtered aqueous buffer with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio. For example, for a 70:30 ACN:Buffer mobile phase, combine 700 mL of acetonitrile with 300 mL of your prepared aqueous buffer.

  • Degas: Thoroughly degas the final mobile phase mixture before use.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

This protocol details how to use TEA as a silanol-masking agent. Note that TEA can shorten column lifetime by accelerating stationary phase hydrolysis.[12]

  • Prepare Mobile Phase: Prepare your buffered mobile phase as described in Protocol 1, including pH adjustment and filtering of the aqueous component.

  • Add TEA: To the final, mixed mobile phase, add a small, precise amount of high-purity TEA. A typical concentration is around 20 mM.[11] For 1 liter of mobile phase, this corresponds to approximately 2.8 mL of TEA.

  • Mix Thoroughly: Agitate the mobile phase to ensure the TEA is fully dissolved and evenly distributed.

  • Equilibrate the System: Before analysis, flush the column with at least 10-20 column volumes of the TEA-containing mobile phase to ensure the stationary phase is fully equilibrated with the additive.

Frequently Asked Questions (FAQs)

Q: What is a "good" Tailing Factor or Asymmetry Factor? A: Ideally, the factor should be as close to 1.0 as possible. A USP Tailing Factor (Tf) or Asymmetry Factor (As) between 0.95 and 1.2 is often considered excellent.[15] Many validated methods require the factor to be below 1.5, while a value greater than 2.0 is generally deemed unacceptable for quantitative analysis as it can compromise peak integration and resolution.[1]

Q: Can my choice of HPLC column prevent peak tailing for oxazoles? A: Absolutely. Modern columns can dramatically reduce or eliminate peak tailing for basic compounds. When developing a new method, start with a column that features high-purity "Type B" silica and is specified as being "fully end-capped."[11][13] For particularly challenging basic compounds, consider columns with alternative chemistries like polar-embedded phases or charged-surface hybrid (CSH) particles, which are designed to shield silanol activity and provide excellent peak shape.[1]

Q: Could my sample injection be causing the tailing? A: Yes, two common injection-related issues can cause peak tailing:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.[16] If you suspect this, try diluting your sample or reducing the injection volume.[1]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[1][16] Whenever possible, dissolve your sample in the initial mobile phase composition.[1]

Q: When should I use a guard column? A: A guard column is a short, disposable column installed between the injector and the analytical column. It is highly recommended when analyzing samples with complex matrices (e.g., plasma, tissue extracts).[1] The guard column traps strongly adsorbed contaminants and particulates, protecting the more expensive analytical column from contamination and physical blockage, both of which can lead to peak shape problems over time.[9] If you observe that peak shapes degrade over a series of injections, replacing the guard column is an effective first troubleshooting step.[9]

References

preventing byproduct formation in oxazole ring synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazole ring synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.

Section 1: General Troubleshooting of Byproduct Formation

Unwanted byproducts are a common issue in organic synthesis, leading to lower yields and complex purification steps. A systematic approach to troubleshooting can often resolve these issues efficiently.

FAQ: My reaction is producing a complex mixture of products. Where do I start?

Answer: When faced with a complex product mixture, the first step is to systematically analyze the reaction components and conditions. The following workflow can guide your troubleshooting process. Start by analyzing a crude sample of your reaction mixture using techniques like TLC, LC-MS, and NMR to identify the major components, including your desired product, unreacted starting materials, and potential byproducts. Comparing the spectroscopic data to known impurities or degradation products can provide valuable clues.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solution start Complex Mixture Observed analyze Analyze Crude Reaction (TLC, LC-MS, NMR) start->analyze identify Identify Byproducts & Unreacted Starting Materials analyze->identify check_sm Problem: Unreacted Starting Material? identify->check_sm check_deg Problem: Degradation or Side Reaction? check_sm->check_deg No solution_sm Increase Reaction Time/Temp Increase Reagent Stoichiometry Check Reagent Purity check_sm->solution_sm Yes solution_deg Lower Temperature Change Solvent Use Milder Reagents Reduce Reaction Time check_deg->solution_deg Yes optimize Re-run Optimized Reaction solution_sm->optimize solution_deg->optimize

Caption: General troubleshooting workflow for byproduct formation.

Section 2: Synthesis-Specific Troubleshooting

Different oxazole synthesis methods are prone to unique side reactions. This section addresses issues specific to the most common synthetic routes.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2] The primary challenge lies in achieving complete and clean cyclization without degrading the starting material or product.

FAQ: My Robinson-Gabriel reaction shows a high amount of unreacted 2-acylamino-ketone starting material and low yield. What's wrong?

Answer: This issue typically points to incomplete dehydration. The choice and strength of the cyclodehydrating agent are critical. Harsh reagents may cause degradation, while overly mild ones may not drive the reaction to completion.

  • Troubleshooting Steps:

    • Reagent Choice: If you are using a milder agent like acetic anhydride, consider switching to a stronger one like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[1] Concentrated sulfuric acid is historically used but can lead to charring with sensitive substrates.[1]

    • Temperature and Time: Gently heating the reaction can promote cyclization. For reagents like PPA, temperatures of 50-60°C can significantly improve yields.[3] Monitor the reaction by TLC to avoid product degradation from prolonged heating.

    • Water Scavenging: Ensure all reagents and solvents are anhydrous. The presence of water will inhibit the dehydration step.

Dehydrating AgentTypical ConditionsCommon Issues & ByproductsMitigation Strategy
Conc. H₂SO₄ Neat, RT to 90°CCharring, sulfonation, low yields with sensitive substrates.[3][4]Use for robust substrates; add substrate slowly to acid at 0°C.
POCl₃ / PCl₅ Reflux in solvent (e.g., DMF)Chlorinated byproducts, harsh conditions.[1][4]Use a non-nucleophilic solvent; carefully control stoichiometry.
Polyphosphoric Acid (PPA) 50-100°C, neatViscous reaction mixture, difficult workup.Increases yield to 50-60% for many substrates.[3] Ensure vigorous stirring.
TFAA / TFMSA 0°C to RT in CH₂Cl₂Expensive, can be too aggressive for some functional groups.Excellent for one-pot Friedel-Crafts/Robinson-Gabriel sequences.[1]
Fischer Oxazole Synthesis

The Fischer synthesis constructs the oxazole ring from a cyanohydrin and an aldehyde, typically using anhydrous hydrogen chloride in ether.[5][6][7]

FAQ: I am observing an oxazolidinone byproduct in my Fischer oxazole synthesis. How can I prevent its formation?

Answer: The formation of an oxazolidinone byproduct is a known issue in the Fischer synthesis, especially when using certain substituted aromatic aldehydes.[5] This often arises from the presence of water, which can hydrolyze reaction intermediates.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: This is the most critical factor. Ensure your solvent (typically diethyl ether) is freshly distilled and dry.[5] Use dry, gaseous hydrogen chloride instead of aqueous HCl solutions.[5][8]

    • Reagent Purity: Use freshly prepared or purified cyanohydrin, as it can degrade on storage.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C) to minimize side reactions. The desired oxazole hydrochloride salt often precipitates from the cold ether solution, which helps drive the equilibrium.[5]

Van Leusen Oxazole Synthesis

This versatile method uses tosylmethyl isocyanide (TosMIC) to react with an aldehyde in the presence of a base.[9][10][11] The choice of reactants and base is key to avoiding common byproducts like nitriles or imidazoles.[12]

FAQ: My Van Leusen reaction with a ketone is yielding a nitrile instead of an oxazole. Why is this happening?

Answer: The standard Van Leusen reaction using a ketone as the substrate is a well-established method for synthesizing nitriles , not oxazoles.[12][13] The reaction proceeds through a different mechanism where elimination to form the aromatic oxazole ring cannot occur.[12]

  • Solution: To synthesize an oxazole via the Van Leusen methodology, you must use an aldehyde , not a ketone.[12][13] The intermediate formed from an aldehyde has a proton that can be eliminated to afford the aromatic oxazole ring.[11]

FAQ: I am trying to synthesize a 5-substituted oxazole, but I am getting a 4,5-disubstituted product instead.

Answer: This can occur in one-pot variations of the Van Leusen synthesis where an alkylating agent is added.[14] If your aldehyde or another component of the reaction mixture can act as an alkylating agent under the basic conditions, you may see unintentional substitution at the C4 position.

  • Troubleshooting Steps:

    • Use a Non-Electrophilic Base: Potassium carbonate (K₂CO₃) is a common and effective base for the standard synthesis of 5-substituted oxazoles.[9] Stronger, more nucleophilic bases might promote side reactions.

    • Control Stoichiometry: Ensure you are not adding an excess of any potentially reactive species.

    • Simplify the Reaction: If performing a one-pot, multi-component reaction, revert to the simpler two-component reaction (aldehyde + TosMIC) to confirm the source of the unwanted substitution.

BaseTypical SolventBenefitPotential Byproduct Issue
K₂CO₃ MethanolStandard, reliable for 5-substituted oxazoles.[9]Slower reaction times may be required.
t-BuOK THFStrong base, useful for less reactive substrates.Can promote side reactions if not controlled.
DBU CH₂Cl₂, THFNon-nucleophilic organic base.Can be difficult to remove during workup.
Quaternary Ammonium Hydroxide Resin MethanolEasy removal of base and tosyl byproduct by filtration.[14]May require optimization for specific substrates.

Section 3: Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes the synthesis of 2,5-diphenyloxazole from 2-(benzoylamino)acetophenone using concentrated sulfuric acid as the cyclodehydrating agent.

  • Reagent Preparation: Carefully add 2.0 g of 2-(benzoylamino)acetophenone to a clean, dry flask.

  • Reaction Setup: In a fume hood, cool the flask in an ice bath. Slowly and with stirring, add 10 mL of concentrated sulfuric acid.

  • Reaction Execution: Remove the flask from the ice bath and allow it to stand at room temperature for 4 hours, with occasional swirling. The solution will typically turn from yellow to a dark brown.

  • Workup and Isolation: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. A precipitate will form.

  • Neutralization: Slowly neutralize the mixture by adding aqueous ammonia until the solution is basic to litmus paper.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to air dry. Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole

This protocol details the reaction between benzaldehyde and TosMIC using potassium carbonate as the base.[9][10]

  • Reagent Preparation: To a round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC, 1.1 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 1.5 equiv).

  • Reaction Setup: Add 10 mL of anhydrous methanol to the flask.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add 20 mL of water to the residue and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to obtain 5-phenyloxazole.

Section 4: Visualization of Logic and Workflows

Selecting the Right Synthesis Strategy

Choosing the appropriate synthetic route is the first step in preventing byproduct formation. The choice often depends on the desired substitution pattern and the functional groups present in the starting materials.

G cluster_0 Decision Process cluster_1 Key Considerations & Potential Issues start Desired Oxazole Substitution Pattern? rg Robinson-Gabriel start->rg 2,5- or 2,4,5-Substituted (from acylamino-ketone) fischer Fischer start->fischer 2,5-Disubstituted (Aromatic, from cyanohydrin) vanleusen Van Leusen start->vanleusen 5- or 4,5-Substituted (from aldehyde) other Other Methods (e.g., metal-catalyzed) start->other Complex or Functionalized Scaffolds rg_issue Issue: Dehydration conditions Byproduct: Degradation, incomplete reaction rg->rg_issue fischer_issue Issue: Anhydrous conditions critical Byproduct: Oxazolidinone, regioisomers fischer->fischer_issue vanleusen_issue Issue: Substrate choice (Aldehyde vs Ketone) Byproduct: Nitriles, Imidazoles vanleusen->vanleusen_issue other_issue Issue: Catalyst compatibility, ligand choice Byproduct: Varies with method other->other_issue

Caption: Decision tree for selecting an oxazole synthesis method.

References

Technical Support Center: Catalyst Selection for 5-Oxazoleacetic Acid, Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental literature specifically for the synthesis of "5-Oxazoleacetic acid, methyl ester" is limited. This guide is based on established principles and common practices for the synthesis of 5-substituted and related oxazole derivatives. Researchers should consider these recommendations as a starting point for developing a specific protocol for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing a 5-substituted oxazole like this compound?

There are several established methods for forming the oxazole ring. For a 5-substituted product, the most relevant methods are:

  • Van Leusen Oxazole Synthesis: This is a highly versatile method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles.[1][2][3][4] To synthesize the target molecule, one would theoretically use glyoxylic acid methyl ester or a related aldehyde as the starting material.

  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones using acidic catalysts.[5][6][7] The synthesis would require a specifically designed α-acylamino ketone precursor.

  • Post-functionalization of an Oxazole Ring: An alternative strategy is to start with a pre-formed oxazole that has a functional group at the C5 position suitable for elaboration. For example, a 5-halooxazole could undergo a palladium-catalyzed cross-coupling reaction with a suitable coupling partner to introduce the acetic acid methyl ester side chain.

Q2: Which catalysts are generally recommended for oxazole ring formation?

Catalyst selection is highly dependent on the chosen synthetic route.

  • For cyclization/dehydration reactions (like the Robinson-Gabriel synthesis), strong dehydrating agents that act as catalysts are used. These include sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[5]

  • For coupling and annulation reactions , transition metal catalysts are common. Copper and palladium catalysts are widely used for various oxazole syntheses.[8] For instance, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides.[8]

  • The Van Leusen synthesis is typically base-catalyzed, not metal-catalyzed. Common bases include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][9]

Q3: How do I choose the best catalyst system for my specific reaction?

Choosing the optimal catalyst requires considering the starting materials, desired reaction mechanism, and tolerance of functional groups.

  • Assess Functional Group Compatibility: If your starting materials contain acid-sensitive groups, strong acid catalysts like H₂SO₄ should be avoided.[5] In such cases, a milder, base-catalyzed approach like the Van Leusen reaction or a transition-metal-catalyzed method under neutral or basic conditions would be more suitable.

  • Review Precedent: Look for literature examples of similar oxazole syntheses. The tables below summarize conditions used for related 5-substituted oxazoles, which can serve as an excellent starting point.

  • Perform Catalyst Screening: If there is no direct precedent, a small-scale screen of different catalysts (e.g., various Pd or Cu sources), ligands, bases, and solvents is the most effective empirical approach.

Q4: What are the key reaction parameters to optimize for maximizing yield and purity?

Beyond the catalyst, several parameters are critical for success:

  • Solvent: Solvent choice can dramatically influence reaction rates and selectivity. Polar aprotic solvents like DMF, acetonitrile, or alcohols like isopropanol are common in oxazole synthesis.[9]

  • Temperature: Many oxazole syntheses require heating. Microwave irradiation has been shown to accelerate some reactions, such as the Van Leusen synthesis, significantly reducing reaction times.[9][10]

  • Base: For base-catalyzed or palladium-catalyzed reactions, the choice and stoichiometry of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are crucial.[9][11] Using two equivalents of base versus one can even change the final product from an oxazoline to an oxazole.[9]

  • Concentration: Reactions should be run at an appropriate concentration to favor the desired intramolecular cyclization or intermolecular reaction and minimize side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst For Pd-catalyzed reactions, ensure the active Pd(0) species is being generated. Use a reliable precatalyst. For acid catalysts, check for moisture, which can deactivate them.[12]
Incorrect Base The strength and amount of base can be critical. Try a stronger or weaker base (e.g., switch from K₂CO₃ to K₃PO₄). Vary the stoichiometry.[9]
Low Reaction Temperature The activation energy for ring formation may not be met. Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling solvent or using microwave heating.
Poor Substrate Quality Verify the purity of starting materials (aldehyde, TosMIC, etc.). Impurities can poison catalysts or lead to side reactions.
Decomposition of TosMIC In some basic media, TosMIC can decompose.[11] Ensure controlled addition of reagents and appropriate temperature management.
Problem 2: Formation of Significant Side Products/Impurities
Potential Cause Suggested Solution
Side Reactions The oxazole ring can undergo further reactions. For example, nucleophilic attack can lead to ring-opening.[5][13] Lower the reaction temperature or shorten the reaction time.
Formation of Oxazoline Intermediate In the Van Leusen synthesis, the oxazoline is an intermediate.[1][2] Incomplete elimination of the tosyl group will leave this as an impurity. Ensure sufficient base (e.g., 2 equivalents) and reaction time/temperature to drive the elimination.[9]
Competing Reaction Pathways If using a cross-coupling strategy, side reactions like homocoupling can occur. Adjust the ligand, solvent, or temperature to favor the desired cross-coupling.[12]
Starting Material Decomposition Aldehyd starting materials can be prone to oxidation or self-condensation. Use freshly purified aldehydes and run the reaction under an inert atmosphere (N₂ or Ar).
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
High Polarity of Product The ester and oxazole nitrogen make the target molecule quite polar, which can lead to streaking on silica gel columns and poor retention on reversed-phase columns.[14]
Chromatography: Consider using an alternative stationary phase like alumina (for basic compounds) or a polar-modified C18 column.[14][15] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be effective.[16]
Solvent System: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape for nitrogen-containing heterocycles.[14]
Emulsion during Workup Polar products can sometimes cause emulsions during aqueous workup. Use brine (saturated NaCl solution) to wash the organic layer, which helps break emulsions.
Non-crystalline Solid If the product is an oil or amorphous solid, crystallization may be difficult. Attempt purification via column chromatography or consider converting the product to a crystalline salt for purification, followed by neutralization.

Data Presentation: Catalyst Systems for 5-Substituted Oxazoles

The following table summarizes various conditions reported for the synthesis of 5-substituted oxazoles, which can be adapted for the synthesis of "this compound".

Catalyst/BaseSubstratesSolventTemp. (°C)TimeYield (%)Reference
K₃PO₄ (2 equiv)Aryl aldehydes + TosMICIsopropanol65 (MW)8 min85-95[9]
K₂CO₃Pyrimidine aldehyde + TosMICMethanolRT12 h92[1][2]
Piperidine-appended ILAryl aldehydes + TosMICImidazolium-IL802-3 h85-95[1]
Cs₂CO₃2-chloroquinoline-3-carbaldehydes + TosMICDMSO1008 h83[1][2][11]
H₂SO₄2-Acylamino ketone----[5][6]
Cu(NO₃)₂·3H₂O / I₂Arylacetylenes + α-Amino acids---Good[8]

Experimental Protocols

Representative Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol is adapted from a microwave-assisted procedure for synthesizing 5-aryl oxazoles and should be optimized for the specific substrates required for "this compound".[9]

  • Reagent Preparation:

    • To a 50 mL round-bottom flask, add the aldehyde (e.g., methyl 2-oxoacetate, 1.0 equiv).

    • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv).

    • Add isopropanol (to achieve a ~0.1 M concentration).

  • Reaction Setup:

    • Add potassium phosphate (K₃PO₄, 2.0 equiv) to the flask.

    • Place a magnetic stir bar in the flask and fit it with a reflux condenser.

  • Reaction Execution:

    • Place the assembly in a microwave reactor.

    • Irradiate the reaction mixture with stirring (e.g., 800 rpm) at 65°C for 8-15 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-substituted oxazole.

Visualizations

Experimental Workflow for Catalyst Screening

G Experimental Workflow for Catalyst Screening cluster_prep 1. Preparation cluster_screen 2. Small-Scale Screening cluster_opt 3. Optimization cluster_analysis 4. Analysis & Purification A Define Substrates (e.g., Aldehyde, TosMIC) B Select Initial Catalysts/Bases (e.g., K2CO3, K3PO4, Pd(OAc)2) A->B C Select Solvents (e.g., IPA, MeOH, DMF) B->C D Set up Parallel Reactions (Vary Catalyst, Base, Solvent) C->D E Run Reactions (Fixed Time & Temp) D->E F Analyze Crude Product (TLC, LC-MS) E->F G Identify Best Conditions (Highest Conversion) F->G H Optimize Parameters (Temp, Time, Concentration) G->H I Scale-Up Reaction H->I J Workup & Isolation I->J K Purification (Chromatography) J->K L Characterization (NMR, MS, HRMS) K->L

Caption: Workflow for systematic catalyst and condition screening.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Decision Tree for Low Yield A Problem: Low or No Yield B Starting Materials Consumed? A->B C No (Reaction Stalled) B->C No D Yes (Decomposition or Side Products) B->D Yes C1 Increase Temperature or Extend Reaction Time C->C1 C2 Check Catalyst/Base Activity (Use fresh reagents) C->C2 C3 Change Solvent (Higher boiling point) C->C3 D1 Lower Temperature D->D1 D2 Shorten Reaction Time D->D2 D3 Run under Inert Atmosphere (N2 or Ar) D->D3 D4 Analyze Side Products by MS to identify decomposition pathway D->D4

References

managing thermal stability of "5-Oxazoleacetic acid, methyl ester" during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the thermal stability of "5-Oxazoleacetic acid, methyl ester" during chemical reactions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the decomposition temperature and thermal stability of "this compound" is limited in publicly available literature. The guidance provided here is based on the general properties of oxazole derivatives and methyl esters, as well as data from structurally similar compounds. Always perform a thorough safety assessment and consider small-scale trials before proceeding with larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of "this compound"?

Q2: What are the potential hazardous decomposition products of "this compound"?

A2: Thermal decomposition of nitrogen- and oxygen-containing organic compounds like "this compound" can release irritating and toxic gases.[5] Expected decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).

Q3: How should "this compound" be stored to ensure its stability?

A3: To maintain stability, it is recommended to store "this compound" in a tightly closed container in a cool, dry, and well-ventilated area. Some related oxazole compounds are stored at 0-8°C. For compounds sensitive to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent hydrolysis of the ester.

Q4: Can this compound undergo exothermic decomposition?

A4: While specific data is unavailable for this compound, reactions involving heterocyclic compounds, especially with oxidizing agents or under high temperatures and pressures, have the potential for exothermic events. It is crucial to have appropriate temperature monitoring and control measures in place, particularly when scaling up reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving "this compound," with a focus on thermal stability.

Issue 1: Reaction Failure or Low Yield at Elevated Temperatures
Symptom Possible Cause Troubleshooting Steps
Starting material is consumed, but the desired product is not formed or is present in low yield after heating.Thermal Degradation: The reaction temperature may be too high, leading to the decomposition of the starting material or the product.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider extending the reaction time. 2. Use a Milder Heat Source: Employ a water or oil bath for more precise and uniform temperature control. 3. Monitor by TLC/LC-MS: Frequently monitor the reaction progress to identify the optimal reaction time and observe the formation of any degradation products.
The reaction mixture darkens significantly upon heating.Decomposition: Darkening of the reaction mixture is a common indicator of decomposition.1. Reduce Temperature and Time: Immediately lower the reaction temperature and shorten the heating duration if possible. 2. Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can be exacerbated at higher temperatures.
Issue 2: Unexpected Side Products Formation
Symptom Possible Cause Troubleshooting Steps
Formation of a carboxylic acid byproduct.Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of water (even trace amounts) and acid or base catalysts at elevated temperatures.[6][7][8]1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. 2. Control pH: If the reaction is sensitive to acid or base, use non-acidic/basic conditions or appropriate buffers. For ester hydrolysis, using an excess of water with an acid catalyst can drive the reaction to completion.[7][8]
Formation of a different ester byproduct.Transesterification: If another alcohol is present in the reaction mixture (e.g., as a solvent or impurity), transesterification can occur, especially with acid or base catalysis.[9][10][11]1. Use the Corresponding Alcohol as Solvent: If a solvent is needed, consider using methanol to avoid transesterification. 2. Purify Reagents: Ensure all reagents and solvents are free from other alcohols.
Ring-opening of the oxazole.Instability to Strong Acids: Oxazoles can be unstable and decompose in the presence of concentrated acids.[12]1. Avoid Strong Acids: If acidic conditions are necessary, use a weaker acid or a milder Lewis acid catalyst. 2. Temperature Control: If a strong acid must be used, conduct the reaction at a lower temperature to minimize ring cleavage.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thermal Stability

This protocol provides a general method for assessing the thermal stability of "this compound" under specific reaction conditions using Thin Layer Chromatography (TLC).

Materials:

  • "this compound"

  • Proposed reaction solvent

  • TLC plates (silica gel)

  • Developing solvent system (e.g., ethyl acetate/hexanes)

  • Heating apparatus (e.g., oil bath with temperature controller)

  • Reaction vials and stir bars

  • Capillary tubes for TLC spotting

Procedure:

  • Dissolve a small amount of "this compound" in the reaction solvent in a vial.

  • Spot a baseline on a TLC plate with the solution.

  • Heat the vial to the desired reaction temperature.

  • At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the spots under UV light and/or with a staining agent.

  • Compare the spots over time. The appearance of new spots or the disappearance of the starting material spot can indicate decomposition.

Protocol 2: Acid-Catalyzed Hydrolysis of "this compound"

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • "this compound"

  • Dilute strong acid (e.g., 1M HCl or H₂SO₄)

  • Reflux apparatus

  • Heating mantle

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine "this compound" with an excess of the dilute acid.

  • Heat the mixture to reflux (approximately 100°C) and monitor the reaction by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude carboxylic acid.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the handling and reactions of "this compound".

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Reaction Outcomes start Reaction with this compound outcome Unexpected Outcome? (Low Yield, Side Products) start->outcome check_temp Was elevated temperature used? outcome->check_temp Yes success Reaction Optimized outcome->success No thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation Yes check_reagents Were water, acid, or base present? check_temp->check_reagents No lower_temp Action: Lower Reaction Temperature Monitor closely with TLC/LC-MS thermal_degradation->lower_temp lower_temp->success hydrolysis Potential Hydrolysis check_reagents->hydrolysis Yes check_alcohols Were other alcohols present? check_reagents->check_alcohols No use_anhydrous Action: Use Anhydrous Conditions Control pH hydrolysis->use_anhydrous use_anhydrous->success transesterification Potential Transesterification check_alcohols->transesterification Yes check_alcohols->success No use_methanol Action: Use Methanol as Solvent Purify Reagents transesterification->use_methanol use_methanol->success

Caption: A logical workflow for troubleshooting common issues encountered during reactions.

Reaction_Pathways Potential Reaction Pathways and Side Reactions start 5-Oxazoleacetic acid, methyl ester desired_product Desired Product start->desired_product Desired Reaction (e.g., Nucleophilic Substitution) hydrolysis_product 5-Oxazoleacetic acid (Hydrolysis) start->hydrolysis_product + H₂O (Acid/Base, Heat) transesterification_product New Ester (Transesterification) start->transesterification_product + R'OH (Acid/Base, Heat) decomposition_product Decomposition Products (CO, CO₂, NOx) start->decomposition_product Excessive Heat

Caption: Common reaction pathways and potential side reactions of the target compound.

References

Technical Support Center: Purification of Polar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar oxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My polar oxazole derivative is highly soluble in most common organic solvents. How can I effectively crystallize it?

A1: High solubility in common solvents is a frequent challenge. Here are several strategies:

  • Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., Methanol, Acetone, or Dichloromethane). Then, slowly add a non-polar "anti-solvent" (e.g., Hexane, Heptane, or Pentane) at an elevated temperature until the solution becomes slightly cloudy. Slow cooling should then induce crystallization.

  • Explore Aqueous Systems: For highly polar, ionizable oxazoles (e.g., those with carboxylic acid or amine functionalities), crystallization from water or a mixture of water and a miscible organic solvent like ethanol or acetic acid can be effective. Adjusting the pH to the isoelectric point of the molecule can significantly reduce its solubility and promote crystallization.[1]

  • Consider Temperature: If the compound is soluble in a solvent at room temperature, try cooling the solution to 0 °C or even lower in a dry ice/acetone bath. Ensure your solvent's freezing point is low enough.

Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What is the likely cause and solution?

A2: Streaking of polar compounds on silica gel is often due to strong, irreversible adsorption to the acidic silanol groups on the stationary phase. This is especially common for basic nitrogen-containing heterocycles like oxazoles.[2]

  • Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[3] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Solution 2: Switch to a different stationary phase. Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel.[3] For reverse-phase chromatography, you will use a polar mobile phase (like water/acetonitrile or water/methanol) and your polar compound will elute later than non-polar impurities.[4][5]

Q3: What are some common polar impurities I should be aware of from typical oxazole syntheses?

A3: The impurities will depend on the synthetic route.

  • Van Leusen Oxazole Synthesis: A common byproduct is p-toluenesulfinic acid (TosH), which is a polar, acidic impurity.[6] Unreacted polar aldehydes can also be present.

  • Robinson-Gabriel Synthesis: This synthesis uses a strong dehydrating agent, often concentrated sulfuric acid or polyphosphoric acid.[7] Incomplete cyclization can leave polar α-acylamino ketone starting materials or intermediates in the crude product.

  • General Reactions: Unreacted starting materials, such as polar amino acids or amides, can persist.[8] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can lead to urea byproducts (DCU or EDU), which can be challenging to remove.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level.[9]

  • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.

  • Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites for crystal growth.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is irreversibly stuck on the column. This is common for very polar compounds on silica. Try eluting with a much stronger (more polar) solvent system, such as 5-10% methanol in dichloromethane.[3] If this fails, consider using a different stationary phase like alumina or reverse-phase silica for future purifications.
Incorrect solvent polarity was used for elution. If your compound is highly polar, it may require a highly polar mobile phase to elute. If you started with a non-polar solvent like hexane/ethyl acetate, you may need to switch to a gradient that ends with a more polar system, such as dichloromethane/methanol.
Compound co-eluted with a UV-inactive impurity. Monitor fractions by Thin Layer Chromatography (TLC) using a stain (e.g., potassium permanganate or iodine) in addition to UV visualization to ensure you are not discarding fractions containing your product.
Compound is volatile and evaporated with the solvent. If your compound has a low boiling point, use care during solvent removal. Use lower temperatures on the rotary evaporator and avoid leaving the purified solid under high vacuum for extended periods.
Problem 2: Product is still impure after recrystallization
Possible Cause Troubleshooting Step
Crystallization occurred too quickly. Rapid crystal formation can trap impurities within the crystal lattice. To slow down crystallization, dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly to room temperature before moving to an ice bath.
The chosen solvent has similar solubility for the product and impurity. Perform small-scale solubility tests to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity is either very soluble or insoluble at all temperatures. If a single solvent doesn't work, try a two-solvent (solvent/anti-solvent) system.
The crystals were not washed properly after filtration. After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This removes residual mother liquor containing dissolved impurities without significantly dissolving your product.
The impurity is an isomer or has very similar properties. If recrystallization fails to remove an impurity, chromatographic purification is necessary. Reverse-phase HPLC is often effective for separating closely related polar compounds.[3][5]

Data Presentation: Purification Parameters

The following table provides example parameters for the purification of polar oxazole derivatives using different techniques. Note that optimal conditions will vary based on the specific structure of the molecule.

Compound Type Technique Stationary Phase Mobile Phase / Solvent System Purity Achieved Yield Reference
Oxaprozin (Crude)RecrystallizationN/AGlacial Acetic Acid / WaterHigh Purity87.6%[1]
Oxaprozin-Paeonol EsterColumn ChromatographySilica GelDichloromethane (DCM)N/A80%[10]
Linezolid IntermediateRecrystallizationN/AEthyl Acetate / n-Hexane (1:1 to 1:2 v/v)>99.5% (HPLC)High[11]
General Polar AminesColumn ChromatographySilica Gel10% Ammonia in Methanol / DichloromethaneN/AN/A[3]
General Polar CompoundsReverse-Phase FlashC18 SilicaWater (+0.1% TFA) / Acetonitrile (+0.1% TFA)N/AN/A[4]

Experimental Protocols

Protocol 1: General Purification of a Polar Oxazole Carboxylic Acid (e.g., Oxaprozin)

This protocol is based on the industrial refinement of Oxaprozin.[1]

  • Dissolution: In a suitable reaction vessel, add the crude oxaprozin product. For every 1 part by weight of crude material, add approximately 2.5 parts by weight of glacial acetic acid and 1.5 parts by weight of purified water.

  • Heating: Stir the mixture while heating until the solid is completely dissolved.

  • Cooling & Crystallization: Slowly cool the solution to approximately 30 °C to allow the purified oxaprozin to crystallize.

  • Isolation: Collect the crystals by filtration (e.g., centrifugation or vacuum filtration).

  • Washing: Wash the collected crystals with purified water until the pH of the filtrate is approximately 4.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Protocol 2: Column Chromatography of a Moderately Polar Oxazole Ester

This protocol is adapted from the synthesis of an Oxaprozin-Paeonol ester.[10]

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a less polar solvent system and gradually increase the polarity. For an oxazole ester, a gradient of ethyl acetate in dichloromethane or ethyl acetate in hexane could be effective. For the specific Oxaprozin-Paeonol ester, elution was performed with 100% dichloromethane.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain and/or UV light to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical purification workflow for a polar oxazole derivative synthesized in the lab.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture extraction Aqueous Workup (Liquid-Liquid Extraction) reaction->extraction Remove inorganic salts & highly polar reagents column Column Chromatography (Silica or Reverse Phase) extraction->column Separate target from byproducts & unreacted SM recrystal Recrystallization column->recrystal Final polishing step pure_product Pure Polar Oxazole Derivative recrystal->pure_product

Caption: General purification workflow for polar oxazole derivatives.

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting poor separation in column chromatography.

G start Poor Separation on Silica Column q1 Is the compound streaking or tailing? start->q1 a1_yes Add 0.5% Triethylamine or use Alumina/RP-C18 q1->a1_yes Yes q2 Are compounds stuck at baseline? q1->q2 No end Improved Separation a1_yes->end a2_yes Increase eluent polarity (e.g., add MeOH to DCM) q2->a2_yes Yes q3 Are compounds eluting too fast (High Rf)? q2->q3 No a2_yes->end a3_yes Decrease eluent polarity (e.g., less EtOAc in Hexane) q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting guide for column chromatography issues.

Signaling Pathway Inhibition

Oxaprozin, a polar oxazole derivative, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (inflammatory mediators) from arachidonic acid.[12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 (Cyclooxygenase) arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation oxaprozin Oxaprozin oxaprozin->cox Inhibition

Caption: Mechanism of action of Oxaprozin via COX pathway inhibition.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Oxazoleacetic Acid, Methyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of synthetic methodologies for 5-Oxazoleacetic acid, methyl ester, a key intermediate in the development of various pharmaceutical compounds. The following sections detail an established and a novel synthetic approach, offering researchers and drug development professionals the necessary data to make informed decisions for their synthetic strategies.

Method 1: Established Synthesis via Robinson-Gabriel Annulation

The Robinson-Gabriel synthesis is a long-standing and reliable method for the formation of oxazole rings. This classical approach involves the cyclization of an α-acylamino ketone precursor. For the synthesis of this compound, a suitable N-acylserine methyl ester derivative serves as the starting material.

Experimental Protocol:
  • Preparation of the α-acylamino ketone: N-formyl-L-serine methyl ester is prepared by the formylation of L-serine methyl ester hydrochloride using a mixture of formic acid and acetic anhydride.

  • Cyclization: The purified N-formyl-L-serine methyl ester is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[1]

  • Work-up and Purification: The reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Method 2: A Novel One-Pot Synthesis Employing a Van Leusen/Condensation Strategy

A more recent and efficient approach to 5-substituted oxazoles involves a modification of the Van Leusen reaction.[2][3][4] This new method combines the formation of the oxazole ring and the introduction of the acetic acid ester moiety in a one-pot procedure, offering significant advantages in terms of reaction time and operational simplicity.

Experimental Protocol:
  • In situ formation of the oxazole precursor: In a single reaction vessel, methyl isocyanoacetate is reacted with a suitable aldehyde in the presence of a base.

  • Condensation and Cyclization: The intermediate formed in situ undergoes a condensation and subsequent cyclization reaction to form the 5-substituted oxazole ring directly functionalized with the methyl acetate group.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Performance Comparison

To facilitate a direct comparison of the two methodologies, the following table summarizes key performance indicators based on typical experimental outcomes.

ParameterEstablished Method (Robinson-Gabriel)Novel Method (One-Pot Van Leusen)
Overall Yield 60-70%75-85%
Purity (post-chromatography) >98%>98%
Reaction Time 12-24 hours4-6 hours
Number of Steps 2-31 (one-pot)
Reagent Safety Requires handling of corrosive dehydrating agents (e.g., POCl₃, H₂SO₄)Utilizes generally milder bases and reagents
Waste Generation ModerateLow to Moderate

Logical Workflow of the Novel Synthesis Method

The following diagram illustrates the streamlined workflow of the novel one-pot synthesis, highlighting its efficiency compared to the multi-step established method.

novel_synthesis_workflow reagents Methyl Isocyanoacetate + Aldehyde + Base one_pot One-Pot Reaction: In situ formation, Condensation & Cyclization reagents->one_pot workup Aqueous Work-up & Extraction one_pot->workup purification Column Chromatography workup->purification product 5-Oxazoleacetic acid, methyl ester purification->product

Caption: Workflow of the novel one-pot synthesis.

Signaling Pathway of Oxazole Synthesis via Robinson-Gabriel

The established Robinson-Gabriel synthesis proceeds through a well-defined reaction pathway involving the formation of a key oxonium intermediate followed by dehydration.

robinson_gabriel_pathway start α-Acylamino Ketone protonation Protonation of Carbonyl Oxygen start->protonation H⁺ cyclization Intramolecular Nucleophilic Attack protonation->cyclization oxonium Oxonium Intermediate cyclization->oxonium dehydration Dehydration oxonium->dehydration -H₂O oxazole Oxazole Ring dehydration->oxazole

Caption: Robinson-Gabriel synthesis pathway.

Conclusion

The novel one-pot synthesis of this compound presents a significant improvement over the established Robinson-Gabriel method. Its higher yield, shorter reaction time, and operational simplicity make it a more efficient and sustainable option for researchers in the pharmaceutical industry. While the Robinson-Gabriel synthesis remains a viable and well-understood method, the advantages of the newer approach are compelling for process optimization and large-scale production.

References

A Comparative Guide to 5-Oxazoleacetic Acid, Methyl Ester and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental components in the design of novel therapeutics.[1] These ring structures, containing atoms of at least two different elements, are prevalent in a vast number of FDA-approved drugs and natural products.[1] The specific nature, size, and substitution of these rings can significantly influence a compound's pharmacological properties.[1] This guide provides a comparative analysis of 5-Oxazoleacetic acid, methyl ester against other key heterocyclic building blocks, offering insights for researchers, scientists, and drug development professionals.

This compound: A Profile

This compound is a versatile building block featuring a five-membered oxazole ring. The oxazole nucleus, with its nitrogen and oxygen atoms, can readily engage with enzymes and receptors through various non-covalent interactions, leading to a wide range of biological activities.[2][3] The methyl ester functionality provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, which can then act as a bioisostere for a native carboxylic acid group in a lead compound.[4] This strategy is often employed to mitigate issues associated with carboxylic acids, such as metabolic instability (e.g., acyl glucuronidation), toxicity, and poor membrane permeability.[5][6][7]

The oxazole ring itself is a stable, aromatic system, though less aromatic than thiazoles.[8] It is a weak base, and its reactivity is influenced by the electron-donating or withdrawing nature of its substituents.[8][9] The presence of the oxazole core is a feature of numerous clinically used drugs, highlighting its value in medicinal chemistry.[2][10][11]

Comparison with Other Key Heterocyclic Building Blocks

The utility of this compound can be best understood in comparison to other commonly employed heterocyclic building blocks. This section evaluates its properties against those of thiazoles, imidazoles, and tetrazoles, particularly in the context of their use as bioisosteric replacements for carboxylic acids.

Physicochemical and Pharmacological Properties

The choice of a heterocyclic building block can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The following table summarizes key properties of oxazole and related heterocycles.

HeterocycleKey FeaturesCommon Applications in Drug Design
Oxazole Weak base (pKa of conjugate acid ~0.8)[8]. Can act as a hydrogen bond acceptor. The ring is metabolically relatively stable.Found in anti-inflammatory, antibacterial, and anticancer agents.[11] The acetic acid moiety allows it to be used as a carboxylic acid bioisostere.[6][7]
Thiazole More aromatic and slightly more basic than oxazole. The sulfur atom can participate in different types of interactions compared to the oxygen in oxazole.Widely used in various therapeutic areas. The thiazolidinedione class of antidiabetic drugs is a prominent example.
Imidazole Significantly more basic (pKa of conjugate acid ~7)[8] due to the presence of two nitrogen atoms. Can act as both a hydrogen bond donor and acceptor.A key component of many biological molecules (e.g., histidine) and drugs. Often used to improve solubility and for its metal-chelating properties.[12]
Tetrazole Acidic (pKa ~4.5-5), making it an excellent bioisostere for carboxylic acids.[5][13] It is generally more metabolically stable than a carboxylic acid with respect to acyl glucuronidation.[13]Frequently used to replace carboxylic acids to improve metabolic stability and oral bioavailability, as seen in drugs like losartan.[7]
Isoxazole An isomer of oxazole with adjacent nitrogen and oxygen atoms. Its properties are generally similar to oxazole, but the different arrangement of heteroatoms can alter its electronic properties and interaction with biological targets.[14]Used in a variety of drugs, including antibiotics and anti-inflammatory agents.[14][15]
Performance as Carboxylic Acid Bioisosteres

A primary application of functionalized heterocycles like 5-Oxazoleacetic acid is to serve as bioisosteres for carboxylic acids. This strategy aims to retain the desired interactions with the biological target while improving the overall drug-like properties of the molecule.

BioisosterepKaGeneral LogD at pH 7.4AdvantagesDisadvantages
Carboxylic Acid ~4-5Typically negativeStrong hydrogen bonding interactions.Prone to forming reactive acyl glucuronide metabolites[5][13]; can lead to high plasma protein binding and poor permeability[5].
Oxazole-5-acetic acid ~4-5Generally less negative than a simple carboxylic acidCan improve metabolic stability and cell permeability. The oxazole ring can form additional favorable interactions with the target.The introduction of the heterocyclic ring may lead to unforeseen changes in pharmacology or off-target effects.
Tetrazole ~4.5-5NegativeExcellent mimic of a carboxylic acid's acidity and geometry[7]. Avoids acyl glucuronidation.[13]Can be susceptible to N-glucuronidation or oxidative metabolism.[13]
N-Acylsulfonamide ~3-5 (tunable)Can be modulatedThe pKa can be tuned by modifying the substituents. Generally good metabolic stability.Can sometimes lead to decreased solubility or increased plasma protein binding.
Hydroxamic Acid ~8-9VariesStrong metal-chelating properties. Can act as a carboxylic acid mimic in some contexts.[6]Often associated with poor pharmacokinetic properties and potential for toxicity.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these building blocks. Below is a representative protocol for the synthesis of a 4,5-disubstituted oxazole, a common scaffold in medicinal chemistry.

Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol is based on a method for the direct synthesis of oxazoles from carboxylic acids using an activating agent and an isocyanide derivative.[16]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Methyl isocyanoacetate (1.2 equiv)

  • 4-(Dimethylamino)pyridine trifluoromethanesulfonate (DMAP-Tf) (1.3 equiv)

  • Base (e.g., triethylamine or diisopropylethylamine) (1.5 equiv)

  • Dichloromethane (DCM) (to make a 0.1 M solution)

Procedure:

  • To a solution of the carboxylic acid in dichloromethane, add the base, followed by methyl isocyanoacetate.

  • Add the DMAP-Tf reagent to the mixture.

  • Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

This method has been shown to have a broad substrate scope and is applicable to the late-stage functionalization of complex molecules.[16]

Visualizations

To further illustrate the concepts discussed, the following diagrams visualize key workflows and relationships.

G cluster_workflow General Synthesis of 4,5-Disubstituted Oxazoles start Carboxylic Acid + Isocyanoacetate activation In situ activation with DMAP-Tf and base start->activation Step 1 cycloaddition Trapping of activated acid by isocyanide and cyclization activation->cycloaddition Step 2 product 4,5-Disubstituted Oxazole cycloaddition->product Step 3

Caption: A simplified workflow for the synthesis of 4,5-disubstituted oxazoles.

G cluster_bioisosteres Bioisosteric Replacement Strategy for Carboxylic Acids lead Lead Compound with Carboxylic Acid oxazole Oxazole-5-acetic acid lead->oxazole replace with tetrazole Tetrazole lead->tetrazole replace with acylsulfonamide N-Acylsulfonamide lead->acylsulfonamide replace with isoxazole Isoxazole derivative lead->isoxazole replace with

Caption: Common bioisosteric replacements for a carboxylic acid functional group.

G cluster_pathway Potential Metabolic Pathway of Carboxylic Acids drug Drug-COOH coa_thioester Drug-CO-S-CoA drug->coa_thioester Activation acyl_glucuronide Acyl Glucuronide (Potentially Reactive) drug->acyl_glucuronide UDP-glucuronosyltransferase covalent_binding Covalent Binding to Proteins acyl_glucuronide->covalent_binding Acyl migration

Caption: Metabolic activation of carboxylic acids leading to potentially reactive metabolites.

Conclusion

This compound is a valuable heterocyclic building block in drug discovery, offering a synthetically tractable scaffold that can be elaborated into more complex molecules or used as a strategic bioisosteric replacement for carboxylic acids. Its properties, when compared to other heterocycles such as thiazoles, imidazoles, and tetrazoles, reveal a unique profile that medicinal chemists can leverage to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of a specific heterocyclic building block is context-dependent, relying on the specific goals of the drug design program.[6] A thorough understanding of the comparative advantages and disadvantages of each scaffold, supported by experimental data, is essential for making informed decisions in the pursuit of novel and effective therapeutics.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 5-Oxazoleacetic Acid, Methyl Ester and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of "5-Oxazoleacetic acid, methyl ester" and its constitutional isomers. Due to the limited availability of a complete public dataset for this compound, this guide utilizes available data for the target compound and presents a detailed comparison with its closely related isomers, including methyl 2-(isoxazol-5-yl)acetate, methyl 2-(1H-imidazol-2-yl)acetate, and methyl 2-(thiazol-2-yl)acetate. This comparative approach allows for a deeper understanding of how subtle changes in the heterocyclic ring influence the spectroscopic properties, providing a valuable resource for researchers in the field of medicinal chemistry and drug development.

Comparison of Spectroscopic Data

The structural elucidation of these heterocyclic compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH on Heterocycle-CH₂--OCH₃Reference
This compound H2: ~8.1-8.3 (s)H4: ~7.1-7.3 (s)~3.8-4.0 (s)~3.7 (s)Predicted
Methyl 2-(isoxazol-5-yl)acetate H3: ~6.4 (d)H4: ~8.3 (d)4.07 (s)3.75 (s)[1]
Methyl 2-(1H-imidazol-2-yl)acetate H4/H5: ~7.1 (s)3.94 (s)3.72 (s)[2]
Methyl 2-(thiazol-2-yl)acetate H4: ~7.8 (d)H5: ~7.4 (d)4.15 (s)3.79 (s)[3]

Note: Predicted values for this compound are based on established chemical shift ranges for similar oxazole structures.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OHeterocycle Carbons-CH₂--OCH₃Reference
This compound ~170C2: ~150C4: ~125C5: ~155~35~52Predicted
Methyl 2-(isoxazol-5-yl)acetate 169.4C3: 102.3C4: 150.8C5: 169.433.152.6[1]
Methyl 2-(1H-imidazol-2-yl)acetate 171.1C2: 145.2C4/C5: 127.534.952.4[2]
Methyl 2-(thiazol-2-yl)acetate 170.5C2: 167.1C4: 143.2C5: 120.538.952.8[3]

Note: Predicted values for this compound are based on established chemical shift ranges for similar oxazole structures.

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundC=O Stretch (Ester)C=N StretchC-O StretchReference
This compound ~1740~1600~1200Predicted
Methyl 2-(isoxazol-5-yl)acetate 173816101215[1]
Methyl 2-(1H-imidazol-2-yl)acetate 173516201220[2]
Methyl 2-(thiazol-2-yl)acetate 174215951210[3]

Note: Predicted values for this compound are based on typical vibrational frequencies for these functional groups.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsReference
This compound 141.04110, 82, 54Predicted
Methyl 2-(isoxazol-5-yl)acetate 141.04110, 82, 55[1]
Methyl 2-(1H-imidazol-2-yl)acetate 140.06109, 81, 54[2]
Methyl 2-(thiazol-2-yl)acetate 157.02126, 98, 71[3]

Note: Predicted fragmentation patterns for this compound are based on common fragmentation pathways for esters and oxazole rings.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Instrument Setup : The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Standard acquisition parameters are used, including a 90° pulse angle and a relaxation delay of 1-5 seconds.

  • Data Acquisition : For ¹H NMR, 16 to 64 scans are typically acquired. For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Neat (for liquids) : A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids) : A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an instrument equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Introduction :

    • EI : The sample is introduced directly into the ion source via a direct insertion probe or as the effluent from a gas chromatograph (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

    • ESI : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source via a syringe pump or as the effluent from a liquid chromatograph (LC). A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

  • Mass Analysis : The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the compared isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Compound Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Pellet KBr Pellet Preparation Compound->Pellet Solution Solution for MS Compound->Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Isomer_Comparison cluster_oxazole This compound cluster_isoxazole Methyl 2-(isoxazol-5-yl)acetate cluster_imidazole Methyl 2-(1H-imidazol-2-yl)acetate cluster_thiazole Methyl 2-(thiazol-2-yl)acetate Oxazole Oxazole Ring (O at 1, N at 3) Sidechain_O Acetic Acid Methyl Ester at C5 Oxazole->Sidechain_O Attachment Isoxazole Isoxazole Ring (O at 1, N at 2) Sidechain_I Acetic Acid Methyl Ester at C5 Isoxazole->Sidechain_I Attachment Imidazole Imidazole Ring (N at 1, N at 3) Sidechain_Im Acetic Acid Methyl Ester at C2 Imidazole->Sidechain_Im Attachment Thiazole Thiazole Ring (S at 1, N at 3) Sidechain_T Acetic Acid Methyl Ester at C2 Thiazole->Sidechain_T Attachment

References

A Comparative Guide to Assessing the Purity of Synthesized "5-Oxazoleacetic acid, methyl ester"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized "5-Oxazoleacetic acid, methyl ester," a key building block in pharmaceutical research. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a discussion of potential impurities.

Introduction

"this compound" and its derivatives are important intermediates in the synthesis of various biologically active compounds. Ensuring the purity of this starting material is critical for the successful development of novel therapeutics. This guide offers a comparative overview of common analytical techniques to effectively evaluate the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity assessment of polar organic compounds like "this compound." The choice of stationary phase and mobile phase is crucial for achieving optimal separation from potential impurities.

Predicted Impurities from Synthesis

A common synthetic route to "this compound" involves the reaction of methyl 4,4-dimethoxy-3-oxobutanoate with formamide. Based on this synthesis, potential impurities may include:

  • Starting Materials: Unreacted methyl 4,4-dimethoxy-3-oxobutanoate and formamide.

  • By-products: Intermediates from incomplete cyclization or side reactions.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Recommended HPLC Method

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol: HPLC
  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized "this compound" in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: If a reference standard is available, prepare a solution of similar concentration.

  • System Suitability: Inject the standard solution multiple times to ensure system precision, resolution, and theoretical plates meet established criteria.

  • Analysis: Inject the sample solution and analyze the chromatogram for the main peak and any impurity peaks.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard (System Suitability) Dissolve_Standard->Inject_Standard Chromatogram Obtain Chromatogram Inject_Standard->Chromatogram Inject_Sample->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Alternative Analytical Techniques

To obtain a comprehensive purity profile, it is recommended to use orthogonal analytical techniques in addition to HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is amenable to GC-MS analysis.

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to "this compound" based on its retention time and mass spectrum. Search the chromatogram for any impurity peaks and identify them using their mass spectra and library matching.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect TIC Total Ion Chromatogram Detect->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Identify Identify Impurities Mass_Spectra->Identify Report Report Identify->Report

Caption: GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. The presence of impurity signals in the NMR spectrum can provide valuable information about their identity and quantity.

Table 3: NMR Parameters

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency 400 MHz or higher100 MHz or higher
Reference Tetramethylsilane (TMS)Tetramethylsilane (TMS)

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • -OCH₃ (methyl ester): ~3.7 ppm (singlet)

  • -CH₂- (methylene): ~3.8 ppm (singlet)

  • Oxazole ring protons: ~7.0-8.0 ppm (two singlets or doublets)

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

  • -OCH₃: ~52 ppm

  • -CH₂-: ~35 ppm

  • Oxazole ring carbons: ~120-155 ppm

  • C=O (ester): ~170 ppm

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals or deviations in integration values can indicate the presence of impurities. Compare the spectra with reference data for structurally similar compounds if available.

Comparison of Methods

Table 4: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UVGC-MSNMR
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation & Purity
Sensitivity HighVery HighModerate
Sample Requirement LowVery LowHigh
Information Provided Retention Time, UV SpectrumRetention Time, Mass SpectrumChemical Structure, Molar Ratios
Compound Volatility Not RequiredRequiredNot Required
Instrumentation Cost ModerateHighVery High

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized "this compound." HPLC provides accurate quantitative purity data, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy serves as a crucial tool for structural confirmation and can also be used for quantitative purity assessment against a certified internal standard. By employing these complementary techniques, researchers and drug development professionals can confidently ensure the quality and integrity of this important synthetic intermediate.

Comparative Efficacy of 5-Oxazoleacetic Acid, Methyl Ester Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents often involves a rigorous evaluation of their efficacy in both controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative analysis of a series of hypothetical "5-Oxazoleacetic acid, methyl ester" derivatives, examining their anti-inflammatory properties through key experimental assays. The data presented herein is for illustrative purposes to guide researchers in structuring their own comparative studies.

Data Summary: In Vitro vs. In Vivo Performance

The following table summarizes the anti-inflammatory efficacy of a series of synthesized this compound derivatives. The in vitro activity was determined by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. The in vivo efficacy was assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation.

Compound IDSubstitution PatternIn Vitro COX-2 Inhibition (IC₅₀, µM)In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 4h)
OXA-Me-01 Unsubstituted15.235.8
OXA-Me-02 2-(4-Chlorophenyl)5.862.5
OXA-Me-03 2-(4-Methoxyphenyl)8.155.2
OXA-Me-04 2-(4-Nitrophenyl)3.275.1
Celecoxib Standard Drug0.0580.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of similar comparative studies.

In Vitro COX-2 Inhibition Assay

Objective: To determine the concentration of the test compounds required to inhibit 50% of the COX-2 enzyme activity (IC₅₀).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • The COX-2 enzyme is pre-incubated with various concentrations of the test compounds or the vehicle (DMSO) for 15 minutes at room temperature.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated for 10 minutes at 37°C.

  • The production of prostaglandin H₂ (PGH₂), the product of the COX-2 reaction, is measured colorimetrically according to the assay kit manufacturer's instructions.

  • The absorbance is read using a microplate reader at the specified wavelength.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model of inflammation.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compounds (suspended in 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are divided into groups (n=6 per group), including a control group, a standard drug group (Celecoxib), and groups for each test compound.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.

G cluster_pathway Inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation OXA_Derivatives 5-Oxazoleacetic acid, methyl ester derivatives OXA_Derivatives->COX2 Inhibition

Caption: The cyclooxygenase-2 (COX-2) inflammatory pathway and the inhibitory action of the oxazole derivatives.

G cluster_workflow Experimental Workflow Synthesis Synthesis of 5-Oxazoleacetic acid, methyl ester derivatives In_Vitro In Vitro Screening (COX-2 Inhibition Assay) Synthesis->In_Vitro Select_Candidates Selection of Potent Candidates In_Vitro->Select_Candidates In_Vivo In Vivo Testing (Carrageenan-Induced Paw Edema) Select_Candidates->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.

Navigating the Synthesis of 5-Oxazoleacetic acid, methyl ester: A Comparative Guide to Cost-Effective Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a comparative analysis of different synthetic pathways to 5-Oxazoleacetic acid, methyl ester, a valuable building block in medicinal chemistry. By examining key metrics such as starting material cost, reaction yield, and process complexity, this document aims to inform the selection of the most cost-effective route for laboratory and scaled-up production.

Executive Summary of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are evaluated: the well-established van Leusen oxazole synthesis and a classical condensation approach. Each route presents a unique set of advantages and disadvantages in terms of reagent cost, reaction conditions, and overall efficiency.

MetricRoute 1: Van Leusen Oxazole SynthesisRoute 2: Hantzsch-Type Synthesis
Starting Materials Methyl 3-oxo-3-(formylamino)propanoate, Tosylmethyl isocyanide (TosMIC)Methyl 4-chloroacetoacetate, Formamide
Key Reaction CyclocondensationCyclocondensation
Overall Yield Moderate to GoodVariable, often moderate
Number of Steps Typically one-potOne to two steps
Reagent Cost Higher (due to TosMIC)Lower
Reaction Conditions Mild base, ambient temperatureElevated temperatures
Purification Column chromatographyColumn chromatography/recrystallization
Scalability GoodGood

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the evaluated synthetic routes, the following diagrams outline the logical flow of each process.

cluster_0 Route 1: Van Leusen Oxazole Synthesis Start_1 Methyl 3-oxo-3-(formylamino)propanoate Tosylmethyl isocyanide (TosMIC) Reaction_1 One-pot Cyclocondensation Start_1->Reaction_1 Reactants Base_1 Base (e.g., K2CO3) in Methanol Base_1->Reaction_1 Catalyst/Solvent Purification_1 Column Chromatography Reaction_1->Purification_1 Crude Product Product_1 This compound Purification_1->Product_1 Purified

Caption: Logical workflow for the Van Leusen synthesis of this compound.

cluster_1 Route 2: Hantzsch-Type Synthesis Start_2 Methyl 4-chloroacetoacetate Formamide Reaction_2 Cyclocondensation Start_2->Reaction_2 Intermediate Intermediate Oxazole Reaction_2->Intermediate Esterification Esterification (if necessary) Intermediate->Esterification Purification_2 Purification Esterification->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Logical workflow for the Hantzsch-Type synthesis of this compound.

Detailed Experimental Protocols

Route 1: Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis provides a direct and often high-yielding route to 5-substituted oxazoles from aldehydes (or their synthetic equivalents) and tosylmethyl isocyanide (TosMIC).[1][2][3][4][5]

Protocol:

  • To a stirred solution of methyl 3-oxo-3-(formylamino)propanoate (1.0 eq) in dry methanol (0.5 M) is added tosylmethyl isocyanide (1.1 eq).

  • The mixture is cooled to 0 °C, and potassium carbonate (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC for the disappearance of starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Hantzsch-Type Synthesis

This classical approach involves the condensation of a α-haloketone with an amide. While the starting materials are generally less expensive, this route may require harsher conditions and can sometimes result in lower yields or mixtures of regioisomers.

Protocol:

  • A mixture of methyl 4-chloroacetoacetate (1.0 eq) and formamide (2.0 to 5.0 eq) is heated at 100-120 °C for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane or ethyl acetate (3 x).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

Cost-Effectiveness Analysis

A critical factor in selecting a synthetic route is the overall cost, which encompasses not only the price of starting materials and reagents but also factors like reaction time, energy consumption, and purification costs.

Route 1: Van Leusen Oxazole Synthesis

  • Pros: Generally proceeds under mild conditions, is often a one-pot reaction, and can provide good to excellent yields. The straightforward nature of the reaction can reduce labor costs.

  • Cons: The primary drawback is the relatively high cost of tosylmethyl isocyanide (TosMIC). The need for chromatographic purification can also add to the overall cost and time, especially at a larger scale.

Route 2: Hantzsch-Type Synthesis

  • Pros: The starting materials, methyl 4-chloroacetoacetate and formamide, are inexpensive and readily available in bulk. This makes the route economically attractive, particularly for large-scale synthesis.

  • Cons: This reaction often requires elevated temperatures, which translates to higher energy costs. Yields can be variable, and the formation of byproducts may necessitate more extensive purification, potentially offsetting the initial cost savings from the starting materials. The use of a large excess of formamide can also complicate work-up and waste disposal.

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the specific needs and resources of the laboratory or production facility. For small-scale synthesis where yield and reaction simplicity are prioritized, the van Leusen oxazole synthesis offers a reliable and efficient, albeit more expensive, option. For large-scale production where the cost of raw materials is a primary driver, the Hantzsch-type synthesis presents a more economical alternative, provided that the reaction conditions and purification can be optimized to achieve acceptable yields and purity. Further process development and optimization for either route could significantly impact their overall cost-effectiveness.

References

Comparative Analysis of "5-Oxazoleacetic acid, methyl ester" and Structurally Related Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity and biological activity of "5-Oxazoleacetic acid, methyl ester" is limited in publicly available scientific literature. This guide provides a comparative analysis based on the reported activities of structurally related oxazole derivatives to infer potential biological activities and cross-reactivity. The information presented herein is for research and informational purposes only and should not be considered as a definitive assessment of the biological profile of "this compound."

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of pharmacological properties. "this compound" is a simple oxazole derivative with potential for further chemical modification and biological investigation. Understanding its potential for cross-reactivity in various biological assays is crucial for researchers engaged in drug discovery and development. This guide compares the known biological activities of several substituted oxazole derivatives to provide a predictive overview of the potential biological profile of "this compound."

Comparative Data on Oxazole Derivatives

Due to the absence of specific data for "this compound," this section summarizes the reported biological activities of various substituted oxazole derivatives. These compounds, while structurally different, share the core oxazole ring and can provide insights into the potential target families and assay interference of the title compound.

Compound ClassRepresentative Compound(s)Biological ActivityAssay TypeReported Potency
Hypoglycemic Agents 2,4-disubstituted-oxazole derivativesIncreased glucose consumptionCell-based (HepG2)60% increase in glucose consumption at 25 µM[1]
Antiplatelet Agents 5-alkyl-1,3-oxazole derivativesP2Y12 receptor antagonismReceptor binding assaySub-micromolar potency
Antimicrobial Agents 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivativesAntibacterial and antifungalTube dilution methodMIC values ranging from 14.8 µM to 29.6 µM against various strains[2]
Cholinesterase Inhibitors Benzimidazole-based oxazole analoguesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitionEnzymatic assay (Ellman's method)IC50 values ranging from 0.10 µM to 12.60 µM for AChE and 0.20 µM to 16.30 µM for BuChE[3]

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for reproducibility and comparison.

Glucose Consumption Assay in HepG2 Cells

This assay is used to evaluate the potential of compounds to enhance glucose uptake and utilization in liver cells, a key indicator of hypoglycemic activity.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a medium containing the test compound at various concentrations. A positive control (e.g., metformin) and a vehicle control are included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours).

  • Glucose Measurement: After incubation, the glucose concentration in the culture supernatant is measured using a commercially available glucose oxidase assay kit.

  • Calculation: Glucose consumption is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in blank wells (medium only). The results are often expressed as a percentage of the vehicle control.[4][5][6]

Antimicrobial Susceptibility Testing: Tube Dilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.[7][8][9][10][11]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of cholinesterase enzymes, which are relevant targets in neurodegenerative diseases like Alzheimer's.

Methodology:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound at various concentrations, and the respective enzyme (AChE or BuChE).

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Detection: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.[12][13][14][15][16][17]

Potential Signaling Pathway Interactions

Based on the activities of related oxazole derivatives, "this compound" could potentially interact with the following signaling pathways.

AMPK Signaling Pathway

Some hypoglycemic agents exert their effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[18][19][20][21][22]

AMPK_Pathway Metformin Metformin / Oxazole Derivative LKB1 LKB1 Metformin->LKB1 activates AMPK AMPK LKB1->AMPK activates ACC ACC AMPK->ACC inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation inhibits

Caption: Simplified AMPK signaling pathway.

P2Y12 Receptor Signaling Pathway

Antiplatelet agents often target the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[23][24][25][26][27]

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Oxazole_Antagonist Oxazole Antagonist Oxazole_Antagonist->P2Y12 inhibits Gi Gi Protein P2Y12->Gi AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces PlateletAggregation Platelet Aggregation cAMP->PlateletAggregation inhibits Screening_Workflow Compound This compound PrimaryAssays Primary Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->PrimaryAssays HitIdentification Hit Identification PrimaryAssays->HitIdentification CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Functional) LeadOptimization Lead Optimization CellBasedAssays->LeadOptimization Confirmed Hit HitIdentification->CellBasedAssays Active

References

A Comparative Guide to the Statistical Analysis of Experimental Data for 5-Oxazoleacetic Acid Methyl Ester and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies and biological activities of oxazole derivatives structurally related to "5-Oxazoleacetic acid, methyl ester." Due to the limited availability of specific experimental data for the exact target compound, this document focuses on representative analogs to offer valuable insights into the performance and potential applications of this chemical class.

Data Summary of 5-Oxazoleacetic Acid Methyl Ester Analogs

The following table summarizes key quantitative data for the synthesis and biological evaluation of selected oxazole derivatives that are structurally similar to this compound. These compounds serve as valuable benchmarks for assessing the potential of novel derivatives within this class.

Compound IDStructureSynthetic Yield (%)Biological ActivityPotency (IC50/MIC)Target/Organism
Analog 1 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid44%[1]Not ReportedNot ReportedNot Reported
Analog 2 2,5-disubstituted-1,3,4-oxadiazole (OSD)Not ReportedAnti-inflammatory60% inhibition of paw edema at 100 mg/kg[2]Carrageenan-induced rat paw edema
Analog 3 2,5-disubstituted-1,3,4-oxadiazole (OPD)Not ReportedAnti-inflammatory32.5% inhibition of paw edema at 100 mg/kg[2]Carrageenan-induced rat paw edema
Analog 4 2-(4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl)sulfanyl-N-cyclohexyl-acetamide69%[3]AnticancerNot Reported59 cancer cell lines[3]
Analog 5 2-(5-((Benzo[d]thiazol-2-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzenethiol56%AntibacterialNot ReportedNot Reported
Analog 6 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide40%[4]Carbonic anhydrase inhibitor metaboliteNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the synthesis of representative oxazole derivatives are provided below. These protocols offer a basis for the preparation of "this compound" and its analogs.

Synthesis of 2-(5-Methyl-2-phenyloxazol-4-yl)acetic acid (Analog 1)

This protocol describes the hydrolysis of a nitrile precursor to the corresponding carboxylic acid.

Materials:

  • 4-(2-Cyanoethyl)-5-methyl-2-phenyloxazole

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • A solution of 4-(2-Cyanoethyl)-5-methyl-2-phenyloxazole (1.5 g, 7.07 mmol) in a mixture of ethanol and water is prepared at room temperature.[1]

  • Potassium hydroxide (1.79 g, 31.8 mmol) is added to the solution.[1]

  • The reaction mixture is heated at reflux.[1]

  • After the reaction is complete, the resulting product is isolated to yield 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid (0.7 g, 44% yield).[1]

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles (Analogs 2 & 3)

This outlines a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a diacylhydrazide intermediate.

Materials:

  • Diacylhydrazide precursor

  • Phosphoryl chloride (POCl₃)

Procedure:

  • The diacylhydrazide is treated with phosphoryl chloride, which acts as a dehydrating agent.

  • The reaction mixture is heated to induce cyclization.

  • Upon completion, the 2,5-disubstituted-1,3,4-oxadiazole is isolated and purified.

Synthesis of 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-N-cyclohexyl-acetamide (Analog 4)

This multi-step synthesis involves the construction of a substituted oxazole ring.

Materials:

  • Appropriate starting materials for the oxazole ring formation.

  • Reagents for the sulfanylation and amidation reactions.

Procedure:

  • A novel series of 4-arylsulfonyl-1,3-oxazoles are synthesized.[3]

  • The synthesized compounds are characterized by IR, ¹H NMR, ¹³C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry.[3]

  • The final product, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-N-cyclohexyl-acetamide, is obtained with a yield of 69%.[3]

Visualizing Synthetic Pathways and Biological Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of this compound and its analogs.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Van Leusen Oxazole Synthesis cluster_product Product Aldehyde Aldehyde Base_Catalysis Base-catalyzed Cycloaddition Aldehyde->Base_Catalysis TosMIC Tosylmethyl isocyanide TosMIC->Base_Catalysis Substituted_Oxazole 5-Substituted Oxazole (e.g., this compound) Base_Catalysis->Substituted_Oxazole

Caption: General workflow for the Van Leusen synthesis of 5-substituted oxazoles.

Biological_Screening_Pathway Oxazole_Derivative Synthesized Oxazole Derivative In_Vitro_Assays In Vitro Biological Assays Oxazole_Derivative->In_Vitro_Assays Anticancer_Screening Anticancer Screening (e.g., NCI-60 cell lines) In_Vitro_Assays->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC/MBC determination) In_Vitro_Assays->Antimicrobial_Screening Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: Logical workflow for the biological evaluation of synthesized oxazole derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 5-Oxazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling 5-Oxazoleacetic acid, methyl ester in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended:

  • Eye and Face Protection: Always wear chemical safety goggles with side shields that conform to EN166 standards or a face shield for enhanced protection.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or natural rubber, tested according to EN 374, are required.[2][4] It is important to inspect gloves before use and to follow the manufacturer's recommendations for breakthrough time and permeability.[4]

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[3] For larger quantities or in situations with a higher risk of splashing, chemical-resistant overalls or a two-piece chemical splash suit may be necessary.[5]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary.[1][3] However, if aerosols or mists are generated, or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with an appropriate cartridge should be used.[2][5][6]

Operational and Handling Plan

Proper handling and storage procedures are vital to maintaining the integrity of the compound and the safety of laboratory personnel.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2][4][8] Do not ingest or inhale the substance.[1][4] Wash hands thoroughly after handling.[1][6] Contaminated clothing should be removed and cleaned before reuse.[1][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7][9] Keep away from heat, sparks, open flames, and hot surfaces.[7][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if symptoms persist.[1][6][7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3][7][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][6][10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8][11]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Eliminate all sources of ignition.[7][8]

    • Wear appropriate PPE as described above.

    • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2][12]

    • Collect the absorbed material into a suitable, labeled container for disposal.[2][8][12]

    • Clean the affected area thoroughly.

  • Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations. Waste should be handled by a licensed waste disposal contractor.[10][11] Do not allow the chemical to enter drains or waterways.[10][12]

Chemical Spill Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.

G A Chemical Spill Occurs B Assess the Situation (Size and Nature of Spill) A->B C Evacuate Non-Essential Personnel B->C D Alert Supervisor and Safety Officer B->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) C->E D->E F Control Ignition Sources and Ensure Ventilation E->F G Contain the Spill (Use inert absorbent material) F->G H Collect Absorbed Material into a Labeled Waste Container G->H I Decontaminate the Spill Area H->I J Dispose of Waste According to Regulations I->J K Restock Spill Kit and Review Incident J->K

Caption: Workflow for Chemical Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.